molecular formula C9H8N2O B1317080 1-(1H-indazol-3-yl)ethanone CAS No. 4498-72-0

1-(1H-indazol-3-yl)ethanone

Cat. No.: B1317080
CAS No.: 4498-72-0
M. Wt: 160.17 g/mol
InChI Key: BJEQUPDOOXOTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indazol-3-yl)ethanone is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)9-7-4-2-3-5-8(7)10-11-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEQUPDOOXOTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576833
Record name 1-(1H-Indazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4498-72-0
Record name 1-(1H-Indazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-indazol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-(1H-indazol-3-yl)ethanone, a heterocyclic ketone with emerging interest in medicinal chemistry. This document details its physicochemical characteristics, spectral data, and known biological activities, offering valuable information for researchers in drug discovery and development.

Core Properties and Data

This compound is a solid, off-white to light yellow compound. Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory use.

Identifier Value
CAS Number 4498-72-0[1]
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1][2]
IUPAC Name This compound[2]
InChI Key BJEQUPDOOXOTLG-UHFFFAOYSA-N[2]
SMILES CC(=O)C1=NNC2=CC=CC=C21[1][2]
Physicochemical Property Value Notes
Melting Point 182 °C
Boiling Point 348.8 ± 15.0 °CPredicted
Density 1.264 ± 0.06 g/cm³Predicted
pKa 11.87 ± 0.40Predicted
Appearance Off-white to light yellow solid
Solubility Data not available

Synthesis and Characterization

A generalized workflow for such a synthesis and subsequent characterization is presented below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Indazole Indazole Reaction Reaction Indazole->Reaction Acetylating Agent Lewis Acid Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Spectroscopy Spectroscopy Pure Product->Spectroscopy NMR, IR, MS Structure Confirmation Structure Confirmation Spectroscopy->Structure Confirmation

A generalized workflow for the synthesis and characterization of this compound.
Experimental Protocols

General Spectroscopic Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet. Characteristic peaks for the carbonyl group (C=O) and N-H stretching would be expected.

  • Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer, typically with electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Note: Specific, publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrum) for this compound could not be located in the reviewed literature. The protocols provided are generalized best practices.

Biological Activity and Signaling Pathways

This compound has been identified as a compound with potential therapeutic applications. Notably, it has been shown to exhibit an inhibitory effect on the enzyme thiomorpholine.[1] This enzyme is implicated in the biosynthesis of the neurotransmitter acetylcholine, a critical signaling molecule in the nervous system.[1]

Acetylcholine Biosynthesis and Potential Inhibition

Acetylcholine is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase. The precise role of thiomorpholine in this pathway is not well-elucidated in the available literature. However, inhibition of any component of this synthesis pathway would lead to a decrease in acetylcholine levels, which could have significant physiological effects. The potential point of intervention by this compound is illustrated in the following diagram.

G cluster_pathway Acetylcholine Biosynthesis Pathway Choline Choline Choline_Acetyltransferase Choline_Acetyltransferase Choline->Choline_Acetyltransferase Acetyl_CoA Acetyl_CoA Acetyl_CoA->Choline_Acetyltransferase Acetylcholine Acetylcholine Choline_Acetyltransferase->Acetylcholine Thiomorpholine_Enzyme Thiomorpholine_Enzyme Thiomorpholine_Enzyme->Choline_Acetyltransferase Modulates Inhibitor This compound Inhibitor->Thiomorpholine_Enzyme Inhibits

Proposed inhibition of a modulatory enzyme in the acetylcholine biosynthesis pathway.

Due to its activity, this compound is under investigation for its potential use in clinical medication for a range of conditions, including autoimmune diseases, inflammatory diseases, and cancer.[1] The indazole scaffold itself is a well-known privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.

Safety Information

The following hazard statements have been associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous, peer-reviewed research and experimental validation.

References

Characterization of 1-(1H-indazol-3-yl)ethanone (CAS 4498-72-0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-(1H-indazol-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, and a validated synthetic protocol.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol .[1] It is also known by its synonym, 3-Acetylindazole.

PropertyValueReference
CAS Number 4498-72-0[1]
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
Melting Point 172 °C[1]
Appearance Solid
Boiling Point 348.8ºC at 760mmHg
Density 1.264 g/cm³

Spectroscopic Characterization

The structural identity of this compound has been confirmed through various spectroscopic techniques. The detailed data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR (300 MHz, acetone-d₆) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.84brs1HNH
8.29dt, J = 8.0, 1.0 Hz1HAr-H
7.68dt, J = 8.5, 1.0 Hz1HAr-H
7.44ddd, J = 8.5, 7.0, 1.0 Hz1HAr-H
7.31ddd, J = 8.0, 7.0, 1.0 Hz1HAr-H
2.66s3HCH₃

¹³C NMR (75 MHz, acetone-d₆) [1]

Chemical Shift (δ) ppmAssignment
195.0C=O
144.5Ar-C
142.5Ar-C
127.7Ar-CH
124.0Ar-C
122.8Ar-CH
122.4Ar-CH
111.4Ar-CH
26.7CH₃
Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.

Wavenumber (cm⁻¹)Description
3212, 3191N-H stretching
1653C=O stretching (ketone)
1448Aromatic C=C stretching
1342CH₃ bending
1210, 1156C-N stretching
954, 750, 610Aromatic C-H bending
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

Ionization ModeCalculated m/zFound m/zFormula
ESI⁻159.0558159.0556[M-H]⁻

Experimental Protocols

Synthesis of this compound from 3-methyl-indole[1]

This protocol details a nitrosation reaction of 3-methyl-indole to yield the target compound.

Materials:

  • 3-methyl-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-methyl-indole (2 mmol) in a suitable solvent.

  • Slowly add an aqueous solution of sodium nitrite.

  • Add hydrochloric acid dropwise to the mixture.

  • Stir the reaction at 50 °C for 48 hours.

  • Extract the resulting mixture three times with ethyl acetate.

  • Wash the combined organic layers three times with water, followed by brine.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Start 3-Methyl-indole Reaction Nitrosation (NaNO2, HCl) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Sample IR IR Spectroscopy Product->IR Sample MS Mass Spectrometry (HRMS) Product->MS Sample Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Synthesis and Characterization.

Biological Activity

While the indazole scaffold is a common feature in many biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy, specific signaling pathway information for this compound is not extensively documented in publicly available literature. One source suggests a potential inhibitory effect on the enzyme thiomorpholine, which is implicated in various diseases including cancer and autoimmune disorders, but detailed mechanistic studies are lacking. Further research is required to elucidate the precise biological targets and mechanisms of action for this compound.

References

An In-depth Technical Guide to 1-(1H-indazol-3-yl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, synthesis, and known biological activities of 1-(1H-indazol-3-yl)ethanone. This indazole derivative is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data to facilitate further research and application.

Chemical Structure and Nomenclature

This compound, also known as 3-acetylindazole, is a bicyclic heterocyclic compound. Its structure consists of a pyrazole ring fused to a benzene ring, with an acetyl group substituted at the 3-position of the indazole core.

Chemical Structure:

Chemical structure of this compound

Nomenclature and Identifiers:

IdentifierValue
IUPAC Name This compound
Other Names 3-Acetylindazole, Acetyl indazole
CAS Number 4498-72-0
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol [1]
InChI InChI=1S/C9H8N2O/c1-6(12)9-7-4-2-3-5-8(7)10-11-9/h2-5H,1H3,(H,10,11)
InChIKey BJEQUPDOOXOTLG-UHFFFAOYSA-N
SMILES CC(=O)C1=NNC2=CC=CC=C21

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The data presented below is a combination of predicted and, where available, experimental values.

PropertyValueSource
Physical State SolidSigma-Aldrich
Melting Point Not available[2][3]
Boiling Point (Predicted) 348.8 ± 15.0 °C at 760 mmHg[3]
Density (Predicted) 1.3 ± 0.1 g/cm³[3]
Solubility Information not available
pKa (Predicted) 11.87 ± 0.40PubChem

Synthesis and Experimental Protocols

General Synthetic Route: Friedel-Crafts Acylation

The reaction involves the electrophilic substitution of an acetyl group onto the electron-rich C3 position of the indazole ring.

Reaction Scheme:

Friedel_Crafts_Acylation Indazole 1H-Indazole Product This compound Indazole->Product AcetylChloride Acetyl Chloride AcetylChloride->Product LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Product

Caption: General scheme for the Friedel-Crafts acylation of 1H-indazole.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone and should be optimized for the synthesis of this compound.[2]

Materials:

  • 1H-Indazole

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 1H-indazole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Spectroscopic Data (Representative)

Detailed spectroscopic data for this compound is not consistently available in the public domain. The following represents typical spectral characteristics expected for this class of compound, based on data for related indazole derivatives.[4]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic protons (indazole ring): Signals expected in the range of δ 7.0-8.5 ppm.

  • NH proton: A broad singlet, typically downfield, which may be exchangeable with D₂O.

  • Acetyl methyl protons: A sharp singlet around δ 2.5-2.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl carbon: A signal in the downfield region, typically around δ 190-200 ppm.

  • Aromatic carbons: Multiple signals in the range of δ 110-140 ppm.

  • Acetyl methyl carbon: A signal in the upfield region, around δ 25-30 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

  • N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

  • C=O stretch (ketone): A strong, sharp absorption band around 1660-1680 cm⁻¹.

  • C=C and C=N stretches (aromatic and pyrazole rings): Multiple bands in the region of 1400-1600 cm⁻¹.

  • C-H stretches (aromatic and methyl): Absorptions around 2900-3100 cm⁻¹.

Biological Activity and Signaling Pathways

Indazole derivatives are recognized for their diverse biological activities, with many compounds investigated as potential therapeutic agents, particularly in oncology.[5]

Anticancer Activity

Derivatives of 1H-indazole have demonstrated significant anti-proliferative effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.

One notable target for some indazole-containing compounds is the p53-MDM2 pathway . The tumor suppressor protein p53 is a critical regulator of cell fate, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing for uncontrolled cell proliferation. Small molecules that can inhibit the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.

Another important mechanism is the modulation of the Bcl-2 family of proteins . This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that control the intrinsic pathway of apoptosis. Indazole-based compounds have been shown to inhibit the function of anti-apoptotic Bcl-2 proteins, thereby promoting the activation of caspases and inducing programmed cell death.

Other Biological Activities

Some reports suggest that this compound may have an inhibitory effect on the enzyme thiomorpholine, which is involved in various biosynthetic pathways.[1] This suggests a broader potential for this compound in different therapeutic areas, including autoimmune and inflammatory diseases.

Signaling Pathway Visualization

The following diagram illustrates a simplified, representative signaling pathway through which indazole derivatives may exert their anticancer effects by inhibiting the p53-MDM2 interaction and modulating the Bcl-2 family, leading to apoptosis.

Caption: A representative signaling pathway illustrating the potential anticancer mechanism of indazole derivatives.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and significant potential for applications in drug discovery and development. Its synthesis is accessible through established methods like Friedel-Crafts acylation. The known biological activities of related indazole derivatives, particularly their anticancer properties involving key signaling pathways such as p53-MDM2 and the Bcl-2 family, highlight the importance of this chemical scaffold. This technical guide provides a foundational resource for researchers to further explore and harness the therapeutic potential of this compound and its analogs. Further experimental validation of its physicochemical properties and detailed elucidation of its specific biological mechanisms of action are warranted.

References

A Comprehensive Technical Guide to 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical nomenclature, including the IUPAC name and known synonyms, for the compound 1-(1H-indazol-3-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require accurate and well-structured information on this molecule.

Nomenclature

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure.

IUPAC Name: this compound[1][2]

Synonyms and Identifiers

The compound this compound is also known by a variety of synonyms and is registered under several chemical identifiers. This information is crucial for comprehensively searching chemical databases and literature. The following table summarizes these alternative names and identifiers.

Identifier Type Identifier Source
Synonym 3-Acetylindazole[1][2][3]
Synonym This compound[2]
Synonym Ethanone, 1-(1H-indazol-3-yl)-[1][2]
Synonym 3-Acetyl-1H-indazole[2]
Synonym Acetylindazol[1]
CAS Number 4498-72-0[1][2]
PubChem CID 15684169[1][2]
EC Number 675-024-3[1]
MDL Number MFCD08234921[2][4]

Structural and Molecular Information

A fundamental understanding of a chemical compound begins with its structure and molecular formula.

  • Molecular Formula: C₉H₈N₂O[1][3][4]

  • Molecular Weight: 160.17 g/mol [1][4]

  • InChI: InChI=1S/C9H8N2O/c1-6(12)9-7-4-2-3-5-8(7)10-11-9/h2-5H,1H3,(H,10,11)[1][4]

  • InChIKey: BJEQUPDOOXOTLG-UHFFFAOYSA-N[1][4]

  • SMILES: CC(=O)C1=NNC2=CC=CC=C21[1][4]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical and relational structure of the nomenclature and identifiers for this compound. This visualization clarifies how the systematic IUPAC name relates to common synonyms and registry numbers, providing a clear map for navigating chemical information.

G Nomenclature and Identifier Relationships for this compound cluster_synonyms Synonyms cluster_identifiers Registry Numbers / Identifiers This compound This compound 3-Acetylindazole 3-Acetylindazole This compound->3-Acetylindazole is a synonym of Ethanone, 1-(1H-indazol-3-yl)- Ethanone, 1-(1H-indazol-3-yl)- This compound->Ethanone, 1-(1H-indazol-3-yl)- is a synonym of 3-Acetyl-1H-indazole 3-Acetyl-1H-indazole This compound->3-Acetyl-1H-indazole is a synonym of CAS: 4498-72-0 CAS: 4498-72-0 This compound->CAS: 4498-72-0 is identified by PubChem CID: 15684169 PubChem CID: 15684169 This compound->PubChem CID: 15684169 is identified by EC: 675-024-3 EC: 675-024-3 This compound->EC: 675-024-3 is identified by

Caption: A diagram illustrating the relationships between the IUPAC name, synonyms, and registry identifiers for this compound.

References

"1-(1H-indazol-3-yl)ethanone" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(1H-indazol-3-yl)ethanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for this compound, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. The indazole core is a significant scaffold in the design of new therapeutic agents.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a clear reference for laboratory use and computational modeling.

IdentifierValueReferences
IUPAC Name This compound
Synonyms 3-Acetylindazole[1]
CAS Number 4498-72-0[1][2][3]
Molecular Formula C₉H₈N₂O[1][2][3][4]
Molecular Weight 160.17 g/mol [2][3][4]
Appearance Solid
InChI Key BJEQUPDOOXOTLG-UHFFFAOYSA-N[4]

Synthesis Protocol

The synthesis of indazole derivatives can be achieved through various chemical strategies. A common approach involves the cyclization of ortho-substituted phenylhydrazines or related precursors. Below is a representative experimental protocol for the preparation of a substituted indazole, which can be adapted for the synthesis of this compound. This protocol is based on the general principles of indazole synthesis.

Objective: To synthesize an indazole derivative via intramolecular cyclization.

Materials:

  • Ortho-nitroacetophenone derivative (starting material)

  • Reducing agent (e.g., Stannous chloride, SnCl₂)

  • Sodium nitrite (NaNO₂) or Tert-butyl nitrite

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., Ethanol, Acetic Acid)

  • Distilled water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Methodology:

  • Reduction of the Nitro Group: The synthesis often begins with the reduction of an ortho-nitroacetophenone derivative to the corresponding ortho-aminoacetophenone. This can be achieved by reacting the starting material with a reducing agent like stannous chloride in the presence of a strong acid such as hydrochloric acid.

  • Diazotization: The resulting ortho-aminoacetophenone is then subjected to diazotization. This step involves the reaction of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid at low temperatures (0-5 °C).

  • Intramolecular Cyclization: The diazonium salt formed in the previous step undergoes spontaneous intramolecular cyclization to form the indazole ring system. This reaction is typically carried out in an acidic medium.

  • Work-up and Purification: Upon completion of the reaction, the mixture is neutralized with a base (e.g., NaOH) to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to yield the pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of 1H-indazole derivatives, highlighting the key transformations from a suitable precursor.

G A Start: o-Nitroacetophenone Derivative B Step 1: Nitro Group Reduction (e.g., SnCl2/HCl) A->B C Intermediate: o-Aminoacetophenone Derivative B->C D Step 2: Diazotization (e.g., NaNO2/HCl) C->D E Intermediate: Diazonium Salt D->E F Step 3: Intramolecular Cyclization E->F G Product: 1H-Indazole Derivative F->G H Step 4: Purification (Recrystallization/Chromatography) G->H I Final Product: Pure this compound H->I

Caption: Generalized Synthesis Workflow for 1H-Indazole Derivatives.

Biological Context

The indazole scaffold is a prominent feature in many biologically active compounds. While specific signaling pathways for this compound are not extensively detailed in the literature, it is known to belong to a class of compounds with potential inhibitory effects on enzymes such as thiomorpholine[3]. Derivatives of indazole have been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities. The ethanone functional group provides a reactive handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex pharmaceutical agents.

References

"1-(1H-indazol-3-yl)ethanone" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and biological properties of 1-(1H-indazol-3-yl)ethanone (CAS: 4498-72-0). It is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Compound Identification and Chemical Structure

This compound is an organic compound featuring an indazole core substituted with an ethanone group at the 3-position.[1] The indazole moiety, a bicyclic aromatic heterocycle, is a significant scaffold in medicinal chemistry, known for contributing to a wide range of biological activities.[1][2]

  • IUPAC Name: this compound[3][4]

  • Synonyms: 3-Acetylindazole, Ethanone, 1-(1H-indazol-3-yl)-[1][3]

  • CAS Number: 4498-72-0[1][3][5][6]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O[1][3][5][6][7]
Molecular Weight 160.17 g/mol [3][5][6]
Appearance Solid[4][8]
Boiling Point 348.8 °C at 760 mmHg[5][7]
Density 1.3 ± 0.1 g/cm³[7]
Solubility Moderately soluble in organic solvents.[1]
Storage Conditions Store at 2-8°C or sealed in a dry place at room temperature.[4][6]
Purity (Commercial) Available at ≥97% purity.[4][9]
InChI Key BJEQUPDOOXOTLG-UHFFFAOYSA-N[3][4][5]
SMILES CC(=O)C1=NNC2=CC=CC=C21[1][3][5]

Synthesis and Experimental Protocols

While a specific protocol for this compound is not detailed in the provided literature, a general methodology can be inferred from the synthesis of structurally related N-alkylated analogs.[10] The following represents a plausible synthetic approach.

3.1 General Synthesis of 1-Alkyl-1H-indazoles

A common route involves the reaction of an appropriate indazole carboxylic acid with an organolithium reagent. For example, 1-(1-Methyl-1H-indazol-3-yl)ethanone can be synthesized by treating 1-methyl-1H-indazole-3-carboxylic acid with methyl lithium in a cold, dry tetrahydrofuran (THF) solution under a nitrogen atmosphere.[10] The reaction is typically quenched with a saturated ammonium chloride solution, followed by extraction and purification via flash column chromatography.[10]

G General Synthesis Workflow for Indazole Ethanones cluster_synthesis Synthesis Start Indazole-3-carboxylic Acid Derivative Reagent Organolithium Reagent (e.g., MeLi) in dry THF, -60°C to 0°C Start->Reagent Reaction Quench Quench with sat. NH4Cl Reagent->Quench Extract Extract with Dichloromethane Quench->Extract Purify Purify via Flash Column Chromatography Extract->Purify Product 1-(Indazol-3-yl)ethanone Derivative Purify->Product

Caption: General workflow for the synthesis of 1-(indazol-3-yl)ethanone derivatives.

Spectroscopic Analysis Protocols

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and proton/carbon environments.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

    • Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and signal integrations.

4.2 Infrared (IR) Spectroscopy

  • Objective: To identify characteristic functional groups.

  • Methodology:

    • Sample Preparation: Use either the Attenuated Total Reflectance (ATR) method by placing a small amount of solid sample on the crystal or prepare a KBr pellet by grinding 1-2 mg of the sample with ~150 mg of dry KBr.

    • Data Acquisition: Record the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

    • Analysis: Identify characteristic absorption bands for functional groups such as N-H, C=O (ketone), and aromatic C-H bonds.

4.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology:

    • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

    • Data Acquisition: Obtain the mass spectrum, including the molecular ion peak [M+H]⁺ or [M]⁺.

    • Analysis: Confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

G Spectroscopic Analysis Workflow cluster_analysis Analysis Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR or KBr) Sample->IR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS Data Structural Confirmation NMR->Data IR->Data MS->Data

References

Spectroscopic and Synthetic Profile of 1-(1H-indazol-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-(1H-indazol-3-yl)ethanone, also known as 3-acetylindazole. Due to the limited availability of a complete, published dataset for this specific molecule, this guide compiles and extrapolates data from closely related analogs and provides a detailed experimental protocol for its synthesis and characterization. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its parent compound, 1H-indazole, and other 3-substituted indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5 - 13.0br s1HN-H
~8.2 - 8.0d1HAr-H (H4)
~7.8 - 7.6d1HAr-H (H7)
~7.5 - 7.3m2HAr-H (H5, H6)
~2.7s3H-COCH₃

Note: Predicted values are based on data for similar indazole structures. The broad singlet of the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration. Aromatic protons H4-H7 will exhibit splitting patterns typical of a substituted benzene ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~195C=O
~145C3
~140C7a
~128C5
~127C6
~122C4
~121C3a
~110C7
~28-COCH₃

Note: The chemical shifts are estimated based on the known values for 1H-indazole and the expected electronic effects of the acetyl group at the C3 position.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 2800BroadN-H stretch
~1670StrongC=O stretch (ketone)
~1620, 1580, 1470Medium-StrongC=C and C=N stretching (aromatic and indazole rings)
~1360MediumC-H bend (methyl)
~750StrongC-H out-of-plane bend (ortho-disubstituted benzene)

Note: The presence of a strong carbonyl absorption around 1670 cm⁻¹ is a key diagnostic feature for this molecule.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
160High[M]⁺ (Molecular Ion)
145High[M - CH₃]⁺
117Medium[M - COCH₃]⁺
90MediumFragmentation of indazole ring

Note: The exact fragmentation pattern will depend on the ionization method used (e.g., EI, ESI). The molecular ion peak at m/z 160 is expected to be prominent.

Experimental Protocols

The following section details the synthetic procedure for this compound, adapted from a known procedure for a similar compound, and outlines the general methods for its spectroscopic characterization.

Synthesis of this compound

This procedure is adapted from the synthesis of 1-(1-methyl-1H-indazol-3-yl)ethanone[1].

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Methyllithium (solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1H-indazole-3-carboxylic acid in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methyllithium in diethyl ether dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over a period of 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford this compound as a solid.

Spectroscopic Characterization

General Instrumentation:

  • NMR: Spectra can be recorded on a 300 or 500 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • IR: Spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a KBr pellet or as a thin film.

  • MS: Mass spectra can be acquired on a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

G cluster_synthesis Synthesis Workflow cluster_analysis Spectroscopic Analysis Start 1H-Indazole-3-carboxylic acid Reaction Reaction with Methyllithium in THF Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Characterization Structural Confirmation NMR->Characterization IR->Characterization MS->Characterization

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. Researchers can utilize this information to facilitate their own studies and further explore the potential applications of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1-(1H-indazol-3-yl)ethanone, a key building block in medicinal chemistry. The document details reaction mechanisms, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of biologically active compounds. The indazole scaffold is a privileged structure in drug discovery, and the C3-acetyl group serves as a versatile handle for further chemical modifications. This guide explores two principal synthetic strategies for the preparation of this valuable compound: direct Friedel-Crafts acylation of 1H-indazole and the construction of the indazole ring from a 2'-aminoacetophenone precursor.

Pathway 1: Direct C-3 Friedel-Crafts Acylation of 1H-Indazole

The most direct approach to this compound is the electrophilic substitution of an acetyl group onto the C3 position of the 1H-indazole ring via a Friedel-Crafts acylation reaction.

Reaction Mechanism

The Friedel-Crafts acylation of 1H-indazole proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion (CH₃CO⁺).

  • Electrophilic Attack: The electron-rich C3 position of the indazole ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the C3 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound.

A significant challenge in the acylation of 1H-indazole is the potential for competing N-acylation at the N1 or N2 positions. The regioselectivity between C-acylation and N-acylation is influenced by reaction conditions such as the choice of Lewis acid, solvent, and temperature. N-acylation is often the kinetically favored product, while the C3-acylated product can be the thermodynamically more stable isomer.[1][2]

G cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Attack and Deprotonation Acetyl_Chloride CH₃COCl Acylium_Ion [CH₃C≡O]⁺ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3_cat AlCl₃ AlCl4_anion AlCl₄⁻ Indazole 1H-Indazole Sigma_Complex Sigma Complex (Arenium Ion) Indazole->Sigma_Complex + [CH₃C≡O]⁺ Product This compound Sigma_Complex->Product - H⁺

Diagram 1: Mechanism of Friedel-Crafts Acylation of 1H-Indazole.
Experimental Protocol

The following is a plausible experimental protocol for the Friedel-Crafts acylation of 1H-indazole, adapted from general procedures for similar aromatic compounds.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent such as nitrobenzene or carbon disulfide.

  • Addition of Acylating Agent: Cool the suspension to 0-5 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel.

  • Addition of Substrate: After the addition of acetyl chloride, add a solution of 1H-indazole (1.0 equivalent) in the same solvent dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data
Reagent/ParameterValue/ConditionNotes
1H-Indazole1.0 eqStarting material
Acetyl Chloride1.1 eqAcylating agent
Aluminum Chloride1.2 eqLewis acid catalyst
SolventNitrobenzene or CS₂Anhydrous
Temperature0-5 °C to RTInitial cooling followed by warming
Reaction Time2-6 hoursMonitor by TLC
Yield Moderate Specific yield not well-documented for this exact transformation. Yields for similar reactions vary.

Pathway 2: Synthesis via Cyclization of a 2'-Aminoacetophenone Derivative

An alternative strategy involves the construction of the indazole ring from an appropriately substituted benzene derivative. A common approach is the diazotization of a 2'-aminoacetophenone derivative followed by intramolecular cyclization.

Reaction Mechanism

This pathway typically involves the following key steps:

  • Formation of 2'-Aminoacetophenone: This intermediate can be prepared from a suitable starting material, for example, through the reduction of 2'-nitroacetophenone.

  • Diazotization: The primary aromatic amine of 2'-aminoacetophenone is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) at low temperatures to form a diazonium salt.

  • Intramolecular Cyclization: The diazonium salt is unstable and undergoes spontaneous intramolecular cyclization, where the diazonium group is attacked by the enol or enolate of the acetyl group, to form the indazole ring.

  • Tautomerization: The initially formed indazole species tautomerizes to the more stable 1H-indazole product.

G 2_Aminoacetophenone 2'-Aminoacetophenone Diazonium_Salt Diazonium Salt Intermediate 2_Aminoacetophenone->Diazonium_Salt NaNO₂, HCl 0-5 °C Cyclization_Intermediate Cyclization Intermediate Diazonium_Salt->Cyclization_Intermediate Intramolecular Cyclization Product This compound Cyclization_Intermediate->Product Tautomerization - H⁺

Diagram 2: Cyclization Pathway for the Synthesis of this compound.
Experimental Protocol

The following is a representative multi-step protocol for this synthetic pathway.

Step 1: Synthesis of 2'-Aminoacetophenone

  • Reduction of 2'-Nitroacetophenone: To a solution of 2'-nitroacetophenone in ethanol, add a reducing agent such as tin(II) chloride dihydrate in concentrated hydrochloric acid, or use catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.

  • Purification: Purify the crude 2'-aminoacetophenone by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • Diazotization: Dissolve 2'-aminoacetophenone (1.0 equivalent) in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water, and cool the solution to 0-5 °C.

  • Addition of Nitrite: Slowly add a solution of sodium nitrite (1.0 equivalent) in water, keeping the temperature below 5 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for a short period, then warm to room temperature to facilitate cyclization.

  • Workup and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain this compound.

Quantitative Data
StepReagent/ParameterValue/ConditionYield
1 2'-Nitroacetophenone1.0 eq
SnCl₂·2H₂O / HClExcessHigh
TemperatureRoom Temperature
2 2'-Aminoacetophenone1.0 eq
Sodium Nitrite1.0 eq
HCl / H₂OModerate to High
Temperature0-5 °C to RT

Summary of Synthesis Pathways

PathwayDescriptionAdvantagesDisadvantages
Direct Acylation Friedel-Crafts acylation of 1H-indazole.More direct, fewer steps.Potential for N-acylation side products, regioselectivity can be an issue.
Cyclization Construction of the indazole ring from a 2'-aminoacetophenone derivative.Can provide better control over the final substitution pattern.Multi-step synthesis, may require preparation of the starting material.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: direct Friedel-Crafts acylation of 1H-indazole and the cyclization of a 2'-aminoacetophenone derivative. The choice of pathway depends on the availability of starting materials, the desired scale of the reaction, and the capabilities for controlling regioselectivity. The direct acylation method is more atom-economical, but may require careful optimization to favor C3-acylation over N-acylation. The cyclization route, while longer, can offer a more controlled synthesis of the target molecule. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis of this important chemical intermediate.

References

Synthesis of 1-(1H-indazol-3-yl)ethanone: A Technical Guide to Starting Materials and Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-indazol-3-yl)ethanone, also known as 3-acetyl-1H-indazole, is a valuable heterocyclic ketone that serves as a key building block in medicinal chemistry and drug discovery. The indazole scaffold is a prominent feature in a variety of pharmacologically active compounds. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on the necessary starting materials, reagents, and detailed experimental protocols. The information is curated to assist researchers in the efficient and reliable synthesis of this important intermediate.

Synthetic Pathways

Several synthetic strategies have been reported for the preparation of this compound. The most prominent methods include the nitrosation of 3-methylindole, the Friedel-Crafts acylation of 1H-indazole, and the reaction of an organometallic reagent with 1H-indazole-3-carboxylic acid. Each route offers distinct advantages and requires careful consideration of starting material availability, reaction conditions, and scalability.

Route 1: Nitrosation of 3-Methylindole

This approach provides a direct conversion of a readily available starting material, 3-methylindole, to the desired product. The reaction proceeds through the nitrosation at the C3 position of the indole ring, followed by a ring-opening and subsequent recyclization to form the indazole core.

Quantitative Data
ParameterValueReference
Starting Material3-Methylindole[1]
Key ReagentsSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)[1]
SolventNot explicitly stated, likely an aqueous/organic mixture[1]
Reaction Temperature50 °C[1]
Reaction Time48 hours[1]
Purification MethodColumn Chromatography on silica gel[1]
Experimental Protocol

A general procedure for the synthesis of this compound from 3-methylindole is as follows[1]:

  • A solution of 3-methylindole (262 mg, 2 mmol) is prepared.

  • To a nitrosating mixture, presumably containing sodium nitrite and a mineral acid like HCl, the 3-methylindole solution is added.

  • The reaction mixture is stirred for 48 hours at 50 °C.

  • Following the reaction, the mixture is extracted three times with ethyl acetate (EtOAc).

  • The combined organic layers are washed three times with water and then with brine.

  • The organic phase is dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Logical Workflow

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 3-Methylindole 3-Methylindole Nitrosation Nitrosation 3-Methylindole->Nitrosation NaNO2 NaNO2 NaNO2->Nitrosation HCl HCl HCl->Nitrosation Reaction_at_50C Reaction at 50°C (48h) Nitrosation->Reaction_at_50C Workup Aqueous Workup & Extraction Reaction_at_50C->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for Route 1.

Route 2: Friedel-Crafts Acylation of 1H-Indazole (Proposed)

While a specific protocol for the direct acylation of 1H-indazole to yield the 3-acetyl derivative is not extensively detailed in the provided search results, the Friedel-Crafts acylation is a standard and plausible method for this transformation. The C3 position of the indazole ring is known to be susceptible to electrophilic substitution. This proposed route is based on general Friedel-Crafts procedures.

Quantitative Data (Hypothetical based on general procedures)
ParameterValueReference
Starting Material1H-Indazole[2]
Key ReagentsAcetyl Chloride (CH₃COCl), Aluminum Chloride (AlCl₃)[2]
SolventDichloromethane (CH₂Cl₂) or other inert solvent[2]
Reaction Temperature0 °C to room temperature[2]
Reaction TimeTypically a few hoursGeneral Knowledge
Purification MethodAqueous workup followed by crystallization or chromatography[2]
Experimental Protocol (General)

The following is a generalized protocol for a Friedel-Crafts acylation that could be adapted for the synthesis of this compound[2]:

  • In a round-bottomed flask equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (a stoichiometric amount or slight excess) in an anhydrous solvent like dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the cooled suspension.

  • To this mixture, add a solution of 1H-indazole in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (e.g., 1-3 hours), monitoring the reaction progress by TLC.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Workflow

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 1H-Indazole 1H-Indazole Acylation Friedel-Crafts Acylation 1H-Indazole->Acylation Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Acylation AlCl3 Aluminum Chloride AlCl3->Acylation Quenching Quenching Acylation->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for Route 2.

Route 3: From 1H-Indazole-3-carboxylic Acid (Analogous Synthesis)

This route is based on the reported synthesis of the N-methylated analog, 1-(1-methyl-1H-indazol-3-yl)ethanone, from 1-methyl-1H-indazole-3-carboxylic acid.[3] It is plausible that a similar reaction using an organometallic reagent like methyllithium or a methyl Grignard reagent with 1H-indazole-3-carboxylic acid would yield the target compound. The N-H proton of the indazole would need to be considered, likely requiring an excess of the organometallic reagent to act as both a base and a nucleophile.

Quantitative Data (Based on an analogous reaction)
ParameterValueReference (for analog)
Starting Material1H-Indazole-3-carboxylic acid[3]
Key ReagentsMethyllithium (CH₃Li) or Methylmagnesium bromide (CH₃MgBr)[3]
SolventTetrahydrofuran (THF), anhydrous[3]
Reaction Temperature-60 °C to 0 °C[3]
Reaction Time~2 hours[3]
Purification MethodAqueous workup followed by column chromatography[3]
Experimental Protocol (Analogous)

The following protocol is adapted from the synthesis of the N-methyl analog[3]:

  • Dissolve 1H-indazole-3-carboxylic acid in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere in a flask equipped with a stirrer.

  • Cool the solution to -60 °C.

  • Add a solution of methyllithium (in ether) or methylmagnesium bromide (in THF/ether) dropwise to the stirred solution. An excess of the organometallic reagent will be required to deprotonate both the carboxylic acid and the indazole N-H.

  • After the addition, allow the reaction mixture to warm to 0 °C over a period of 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

Logical Workflow

cluster_start Starting Material cluster_reagents Reagent cluster_process Process cluster_product Final Product Carboxylic_Acid 1H-Indazole-3-carboxylic acid Reaction Reaction with Organometallic Carboxylic_Acid->Reaction Organometallic Methyllithium or Methyl Grignard Organometallic->Reaction Quenching Quenching Reaction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Analogous synthetic workflow for Route 3.

Conclusion

This technical guide has outlined three principal synthetic routes for the preparation of this compound. The nitrosation of 3-methylindole stands out as a directly reported method. The Friedel-Crafts acylation of 1H-indazole and the reaction of 1H-indazole-3-carboxylic acid with an organometallic reagent are presented as highly plausible and viable alternatives based on established chemical principles and analogous reactions. The selection of a specific route will depend on factors such as starting material availability, cost, and the specific capabilities of the research laboratory. The provided protocols and workflows are intended to serve as a comprehensive resource for chemists engaged in the synthesis of this important indazole derivative.

References

A Comprehensive Review of Synthetic Methods for 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for obtaining 1-(1H-indazol-3-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. The document outlines the primary synthetic routes, offering detailed experimental protocols for key reactions and a comparative analysis of their efficiencies.

Introduction

This compound, also known as 3-acetylindazole, is a key heterocyclic ketone that serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. The acetyl group at the C3 position provides a convenient handle for further chemical modifications, making this compound a sought-after precursor for the development of novel therapeutic agents. This guide will explore the principal synthetic strategies employed for the preparation of this important molecule.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Construction of the Indazole Ring: These methods involve the formation of the bicyclic indazole system from acyclic or monocyclic precursors, with the acetyl group already incorporated or introduced during the cyclization process.

  • Functionalization of a Pre-existing Indazole Core: This strategy focuses on the introduction of the acetyl group at the C3 position of an indazole ring.

This review will delve into specific examples of these strategies, providing experimental details and comparative data where available.

I. Construction of the Indazole Ring

A prominent and widely utilized method for the synthesis of 3-substituted indazoles involves the diazotization of a suitably substituted aniline derivative, followed by an intramolecular cyclization.

Method 1: Diazotization and Cyclization of 2-Aminoacetophenone

This classical approach is analogous to the synthesis of 3-methyl-1H-indazole and represents a straightforward route to the target molecule. The synthesis proceeds via the diazotization of 2-aminoacetophenone, followed by an in-situ reductive cyclization.

Reaction Scheme:

G A 2-Aminoacetophenone B This compound A->B 1. NaNO2, HCl 2. SnCl2 G A 1H-Indazole B This compound A->B Acetic Anhydride, Lewis Acid (e.g., AlCl3) G A 1H-Indazole-3-carboxylic acid B This compound A->B 1. SOCl2 2. MeLi or MeMgBr

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity and Screening of Indazole Derivatives, Featuring 1-(1H-indazol-3-yl)ethanone as a Foundational Structure.

Introduction

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. This scaffold is a key component in numerous biologically active compounds, including several FDA-approved drugs. Derivatives of indazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, potent anti-cancer effects.[1][2][3][4] The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles.[1] this compound represents a simple yet foundational example of this chemical class, embodying the core structure from which more complex and potent derivatives are often designed. While specific biological data for this compound is limited in publicly available research, its structural motif is central to a multitude of highly active molecules. One source suggests it may have an inhibitory effect on the enzyme thiomorpholine and has been used in research related to autoimmune diseases, inflammatory conditions, and cancer. This guide will provide a comprehensive overview of the biological activities of indazole derivatives, with a focus on their anti-cancer properties, and detail the experimental protocols for their screening and evaluation.

Biological Activities of Indazole Derivatives

Indazole-containing compounds have demonstrated significant therapeutic potential across various disease areas. Their most prominent and well-documented activity is in the realm of oncology. Many indazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[2][5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Several indazole-based drugs have been successfully developed and approved for the treatment of cancer. These include:

  • Pazopanib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit, used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2]

  • Axitinib: A potent and selective inhibitor of VEGFRs, approved for the treatment of advanced renal cell carcinoma.[2]

  • Entrectinib: An inhibitor of TRK, ROS1, and ALK, used to treat solid tumors with specific gene fusions.[1][2]

The anti-cancer activity of indazole derivatives is not limited to kinase inhibition. These compounds have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[6][7]

Quantitative Bioactivity Data of Representative Indazole Derivatives

The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of several representative indazole derivatives from various studies. This data highlights the potency and selectivity that can be achieved through chemical modification of the indazole scaffold.

Table 1: Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
2f 4T1Breast Cancer0.23 - 1.15[6][7]
6o K562Chronic Myeloid Leukemia5.15[8]
6o A549Lung Cancer>40[8]
6o PC-3Prostate Cancer>40[8]
6o Hep-G2Hepatoma>40[8]
C05 IMR-32Neuroblastoma0.948[9]
C05 MCF-7Breast Cancer0.979[9]
C05 H460Non-small Cell Lung Cancer1.679[9]
Compound 93 HL60Promyelocytic Leukemia0.0083[1]
Compound 93 HCT116Colon Cancer0.0013[1]

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Entrectinib (127) ALK12[1]
Compound 109 EGFR T790M5.3[1]
Compound 109 EGFR8.3[1]
Compound 131 VEGFR37[1]
Compound 132 VEGFR46[1]
Compound 106 FGFR12000[1]
Compound 106 FGFR2800[1]
Compound 106 FGFR34500[1]
C05 PLK4< 0.1[9]
Compound 121 IDO1720[1]
Compound 122 IDO1770[1]
Pazopanib VEGFR-230[5]
Axitinib PLK40.5 µM[10]
Compound 49 GSK-3β1700[5]
Compound 50 GSK-3β350[5]

Experimental Protocols for Screening and Evaluation

The following are detailed methodologies for key experiments commonly employed in the biological evaluation of indazole derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][14] The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for cell attachment.[15]

    • Compound Treatment: Treat the cells with various concentrations of the indazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][14][15]

    • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol, or a detergent-based solution) to dissolve the formazan crystals.[14][15]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[11][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[13]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.[13]

  • Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[16][17] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[16][17]

  • Protocol:

    • Cell Treatment: Treat cells with the indazole compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[16][18] The cells can be stored at -20°C.

    • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[17][18]

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[13]

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[19][20] Propidium iodide is a fluorescent dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[19]

  • Protocol:

    • Cell Treatment: Induce apoptosis in cells by treating them with the indazole compound for a specific time.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[20][21]

    • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[20]

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.[20]

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of indazole derivatives for anti-cancer activity.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Assays for Hit Compounds cluster_3 Lead Optimization A Synthesis of Indazole Derivatives B Structural Characterization (NMR, MS) A->B C Cell Viability Assay (MTT) A->C D Determine IC50 Values C->D E Cell Cycle Analysis D->E F Apoptosis Assay (Annexin V/PI) D->F G Kinase Inhibition Assay D->G H Western Blot Analysis D->H I Structure-Activity Relationship (SAR) Studies E->I F->I G->I H->I G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus cluster_4 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P1 Downstream Signaling Proteins RTK->P1 Activates P2 Transcription Factors P1->P2 Activates Gene Gene Expression P2->Gene Resp Proliferation, Survival, Angiogenesis Gene->Resp Indazole Indazole Derivative Indazole->RTK Inhibits

References

Unveiling the Therapeutic Potential of 1-(1H-indazol-3-yl)ethanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide delves into the potential therapeutic targets of a specific indazole derivative, 1-(1H-indazol-3-yl)ethanone. While direct extensive research on this particular molecule is emerging, analysis of its structural analogues and related indazole derivatives points towards promising therapeutic avenues, primarily in the realms of anti-inflammatory and anticancer applications. This document provides a comprehensive overview of the current understanding, supported by quantitative data from studies on closely related compounds, detailed experimental protocols for relevant biological assays, and visualizations of key signaling pathways to guide further research and drug development efforts.

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with an ethanone group substituted at the 3-position. The indazole nucleus is a privileged scaffold in drug discovery, known to interact with a variety of biological targets. This guide explores the potential therapeutic applications of this compound by examining the established activities of structurally similar indazole derivatives. The primary focus will be on its potential as an anti-inflammatory and anticancer agent, with an exploration of associated molecular targets and signaling pathways.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological activities reported for closely related indazole derivatives, two primary areas of therapeutic potential for this compound emerge: inflammation and cancer.

Anti-Inflammatory Activity

A significant body of research points to the anti-inflammatory properties of indazole derivatives. The proposed mechanism of action for these compounds involves the modulation of key inflammatory pathways.

2.1.1. Cyclooxygenase (COX) Inhibition

Indazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[1] Inhibition of COX-2 reduces the production of prostaglandins, which are pro-inflammatory lipid compounds.

2.1.2. Cytokine Modulation

Several indazole compounds have demonstrated the ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1] These cytokines play a central role in orchestrating the inflammatory response.

2.1.3. NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. The signaling pathway leading to its activation is a critical target for anti-inflammatory drugs. It is plausible that indazole derivatives, including this compound, may exert their anti-inflammatory effects by interfering with the NF-κB signaling cascade.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_dimer p50/p65 (NF-κB) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_dimer_nuc p50/p65 NFkB_dimer->NFkB_dimer_nuc Translocates Proteasome->NFkB_dimer Releases Indazole_Derivative This compound (Hypothesized Target) Indazole_Derivative->IKK_complex Inhibits (Hypothesized) DNA DNA (κB sites) NFkB_dimer_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Anticancer Activity

The indazole scaffold is present in several approved anticancer drugs, and numerous derivatives have been investigated for their antiproliferative activities. The potential anticancer mechanisms of this compound and its analogues are likely multifaceted.

2.2.1. Kinase Inhibition

Many indazole-based anticancer agents function as kinase inhibitors. While specific kinase targets for this compound have not been identified, the general structural motif is common in compounds targeting various kinases involved in cancer cell signaling.

2.2.2. Bromodomain Inhibition (CBP/EP300)

The bromodomains of the histone acetyltransferases CBP and EP300 are emerging as attractive targets in oncology. While research has focused on derivatives of other heterocyclic systems, the indazole scaffold is being explored for its potential to inhibit these epigenetic readers.[2] Inhibition of CBP/EP300 can modulate the expression of key oncogenes.

Experimental_Workflow_Anticancer Start Start: Compound Synthesis [this compound] Cell_Culture Cancer Cell Line Culture (e.g., A549, K562, PC-3, HepG2) Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay Treat cells with compound IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies If active Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot for Apoptotic & Cell Cycle Proteins Mechanism_Studies->Western_Blot End End: Identification of Anticancer Potential & MoA Apoptosis_Assay->End Cell_Cycle_Analysis->End Western_Blot->End

Caption: Workflow for evaluating anticancer activity.

Quantitative Data from Related Indazole Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the activities of structurally related indazole derivatives against relevant therapeutic targets. This data provides a benchmark for the potential efficacy of the core scaffold.

Table 1: Anti-inflammatory Activity of Indazole Derivatives

CompoundTargetAssayIC50 (µM)Reference
5-AminoindazoleCOX-2In vitro enzyme inhibition12.32[1]
IndazoleCOX-2In vitro enzyme inhibition23.42[1]

Table 2: Anticancer Activity of 1H-indazole-3-amine Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Compound 6oK562 (Chronic Myeloid Leukemia)MTT5.15[3]
Compound 6oA549 (Lung Cancer)MTT>10[3]
Compound 6oPC-3 (Prostate Cancer)MTT>10[3]
Compound 6oHepG2 (Liver Cancer)MTT8.91[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potential therapeutic activities of this compound.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol is adapted from studies on the anti-inflammatory activity of indazole derivatives.[1]

Objective: To determine the in vitro inhibitory effect of a test compound on COX-2 activity.

Materials:

  • COX-2 enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the assay buffer and reagents according to the manufacturer's instructions.

  • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme solution to the wells of a 96-well plate.

  • Add 10 µL of the test compound at various concentrations to the wells. For the control, add 10 µL of the solvent.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Incubate the plate at 37°C for 2 minutes.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Assay for Anticancer Cytotoxicity

This is a standard colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer agents.[3]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, K562, PC-3, HepG2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The available evidence from studies on structurally related indazole derivatives strongly suggests that this compound holds significant promise as a scaffold for the development of novel anti-inflammatory and anticancer agents. The likely mechanisms of action involve the inhibition of key inflammatory mediators such as COX-2 and pro-inflammatory cytokines, and the modulation of signaling pathways crucial for cancer cell proliferation and survival.

Future research should focus on the direct biological evaluation of this compound to confirm these hypothesized activities and to elucidate its precise molecular targets. Structure-activity relationship (SAR) studies, starting from this core structure, will be instrumental in optimizing its potency and selectivity. Furthermore, exploration of its potential as a CBP/EP300 bromodomain inhibitor could open up new avenues in epigenetic drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for initiating these crucial next steps in the investigation of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: 1-(1H-indazol-3-yl)ethanone as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 1-(1H-indazol-3-yl)ethanone scaffold in the development of potent and selective kinase inhibitors. The indazole core, acting as a bioisostere of the purine ring in ATP, is a privileged scaffold in medicinal chemistry for targeting the ATP-binding site of various kinases.[1] The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant for binding affinity.[1] This document outlines the inhibitory activities of derivatives, key signaling pathways affected, and detailed protocols for synthesis and biological evaluation.

Data Presentation: Kinase Inhibitory Activity of Indazole Derivatives

The following tables summarize the in vitro potency of various indazole-based compounds against different protein kinases. These derivatives showcase the versatility of the indazole scaffold in achieving high affinity and selectivity.

Table 1: Inhibitory Activity of 1H-indazole-3-carboxamide Derivatives against PAK1

CompoundPAK1 IC50 (nM)Kinase Selectivity ProfileReference
30l 9.8High selectivity against a panel of 29 kinases[2]

Table 2: Anti-proliferative Activity of 1H-indazole-3-amine Derivatives against Cancer Cell Lines

CompoundK562 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)Hep-G2 IC50 (µM)Reference
6o 5.15>40>4018.6[3][4]
5k 10.511.212.83.32[3]

Table 3: Inhibitory Activity of Indazole Derivatives against Various Kinases

CompoundTarget KinaseIC50 (nM)Reference
IHMT-TRK-284 TRKA10.5[5]
IHMT-TRK-284 TRKB0.7[5]
IHMT-TRK-284 TRKC2.6[5]
Compound 10e JAK2166[6]
Compound 10e JAK357[6]
Compound 10e Aurora A939[6]
Compound 10e Aurora B583[6]

Signaling Pathways Modulated by Indazole-Based Kinase Inhibitors

Derivatives of the this compound scaffold have been shown to target several critical signaling pathways implicated in cancer cell proliferation, survival, and migration. Below are diagrams of key pathways.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Rho_GTPases Rho GTPases (Rac1, Cdc42) RTK->Rho_GTPases Integrins Integrins Integrins->Rho_GTPases PAK1 PAK1 Rho_GTPases->PAK1 MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK Cell_Motility Cell Motility & Cytoskeletal Remodeling PAK1->Cell_Motility Apoptosis_Regulation Apoptosis Regulation (e.g., BAD phosphorylation) PAK1->Apoptosis_Regulation Gene_Expression Gene Expression MEK_ERK->Gene_Expression Indazole_Inhibitor This compound Derivative (e.g., 30l) Indazole_Inhibitor->PAK1

Caption: PAK1 Signaling Pathway and Inhibition.

Pim_1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim_1 Pim-1 Kinase JAK_STAT->Pim_1 Cell_Cycle Cell Cycle Progression (e.g., p21, p27) Pim_1->Cell_Cycle Apoptosis_Inhibition Inhibition of Apoptosis (e.g., BAD phosphorylation) Pim_1->Apoptosis_Inhibition Protein_Synthesis Protein Synthesis Pim_1->Protein_Synthesis Indazole_Inhibitor Indazole-based Pim-1 Inhibitor Indazole_Inhibitor->Pim_1

Caption: Pim-1 Kinase Signaling Pathway and Inhibition.

Akt_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Indazole_Inhibitor Indazole-based Akt Inhibitor Indazole_Inhibitor->Akt Synthesis_Workflow Start 1-methyl-1H-indazole- 3-carboxylic acid in THF Step1 Cool to -60°C under N2 Start->Step1 Step2 Add Methyl Lithium dropwise Step1->Step2 Step3 Warm to 0°C (2 hours) Step2->Step3 Step4 Quench with sat. NH4Cl Step3->Step4 Step5 Extract with Dichloromethane Step4->Step5 Step6 Wash with Brine, Dry, and Concentrate Step5->Step6 Step7 Purify by FCC Step6->Step7 End 1-(1-Methyl-1H-indazol- 3-yl)ethanone Step7->End Kinase_Assay_Workflow Start Prepare serial dilutions of indazole inhibitor Step1 Add inhibitor, kinase, and substrate to plate Start->Step1 Step2 Initiate reaction with ATP Step1->Step2 Step3 Incubate at 30°C (60 min) Step2->Step3 Step4 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Step3->Step4 Step5 Incubate at RT (40 min) Step4->Step5 Step6 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Step5->Step6 Step7 Incubate at RT (30 min) Step6->Step7 Step8 Measure Luminescence Step7->Step8 End Calculate % Inhibition and IC50 value Step8->End

References

Application Notes and Protocols for the Synthesis and Evaluation of 1-(1H-indazol-3-yl)ethanone-Derived PAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that is a key regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. As a critical downstream effector of the Rho GTPases Rac1 and Cdc42, PAK1 is implicated in numerous oncogenic signaling pathways. Its dysregulation is linked to the progression of various cancers, making it a compelling target for therapeutic intervention. The 1H-indazole scaffold has emerged as a privileged structure in the development of kinase inhibitors. This document provides detailed protocols and application notes for the synthesis of PAK1 inhibitors derived from 1-(1H-indazol-3-yl)ethanone and their subsequent biological evaluation.

Data Presentation: In Vitro Potency of Indazole-Based PAK1 Inhibitors

The following table summarizes the in vitro potency of representative 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors. Lower IC50 values indicate higher potency.

Compound IDTargetAssay TypeIC50 (nM)Reference
Compound 30l PAK1Biochemical9.8[1]
Compound 87b PAK1Biochemical159[2]
Compound 87c PAK1Biochemical52[2]
Compound 87d PAK1Biochemical16[2]

Experimental Protocols

Protocol 1: Synthesis of 1H-indazole-3-carboxamide Derivatives from this compound

This protocol outlines a potential synthetic route to convert this compound to 1H-indazole-3-carboxamide derivatives, which have shown potent PAK1 inhibitory activity.[1][2]

Step 1: Oxidation of this compound to 1H-indazole-3-carboxylic acid

  • Dissolve this compound in a suitable solvent such as a mixture of pyridine and water.

  • Add a strong oxidizing agent, for example, potassium permanganate (KMnO4), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and quench with a reducing agent like sodium bisulfite.

  • Acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield 1H-indazole-3-carboxylic acid.

Step 2: Amide Coupling to form 1H-indazole-3-carboxamide Derivatives

  • To a solution of 1H-indazole-3-carboxylic acid in an appropriate solvent (e.g., DMF or DCM), add a coupling agent such as HATU or HOBt/EDC.

  • Add a suitable base, for instance, N,N-diisopropylethylamine (DIPEA).

  • Introduce the desired amine reactant. The choice of amine is critical for the structure-activity relationship (SAR) of the final inhibitor.[1]

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Dry the organic layer, concentrate it, and purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.

Protocol 2: In Vitro PAK1 Kinase Assay (ADP-Glo™ Assay)

This protocol is for determining the in vitro inhibitory activity of the synthesized compounds against PAK1 kinase.[3]

Objective: To measure the IC50 value of a test compound against PAK1.

Materials:

  • Recombinant human PAK1 enzyme

  • PAKtide (RRRLSFAEPG) substrate[4]

  • ATP

  • Test compounds (synthesized 1H-indazole-3-carboxamide derivatives)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[5]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 1 nM to 10 µM.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of recombinant PAK1 enzyme solution.

  • Add 2 µL of a solution containing the PAKtide substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.[3]

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[3]

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[3]

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of the synthesized PAK1 inhibitors on the viability of cancer cell lines.

Objective: To determine the anti-proliferative activity of the synthesized compounds.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)[1]

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with various concentrations of the compounds or DMSO (vehicle control) for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 4: Western Blotting for PAK1 Pathway Modulation

This protocol is to determine if the synthesized compounds inhibit the PAK1 signaling pathway in cells.

Objective: To assess the effect of the inhibitors on the phosphorylation of PAK1 and its downstream effectors.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-PAK1, anti-PAK1, anti-p-ERK, anti-ERK, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of the test compound or DMSO for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

PAK1_Signaling_Pathway RTK RTKs Ras Ras RTK->Ras Integrins Integrins Rac_Cdc42 Rac/Cdc42 Integrins->Rac_Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Raf_MEK_ERK Raf/MEK/ERK (MAPK Pathway) PAK1->Raf_MEK_ERK Cytoskeleton Cytoskeletal Dynamics PAK1->Cytoskeleton Apoptosis Apoptosis Regulation (e.g., BAD) PAK1->Apoptosis Cell_Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Cell_Proliferation Cell_Motility Cell Motility & Invasion Cytoskeleton->Cell_Motility Apoptosis->Cell_Proliferation experimental_workflow start This compound synthesis Synthesis of 1H-indazole-3-carboxamide Derivatives start->synthesis biochemical In Vitro Kinase Assay (IC50 Determination) synthesis->biochemical cell_based Cell-Based Assays biochemical->cell_based viability Cell Viability (MTT Assay) cell_based->viability western Western Blot (Pathway Modulation) cell_based->western sar SAR Analysis & Lead Optimization viability->sar western->sar

References

Application Notes and Protocols: 1-(1H-indazol-3-yl)ethanone Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of derivatives synthesized from 1-(1H-indazol-3-yl)ethanone as potential anti-cancer agents. The parent compound, this compound, primarily serves as a versatile starting material for the synthesis of more complex indazole-based molecules that exhibit significant cytotoxic and apoptotic effects on various cancer cell lines. This document details the synthesis, in vitro efficacy, and mechanism of action of these derivatives, along with detailed protocols for their biological evaluation.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors used in oncology. Derivatives of this compound, particularly 1H-indazole-3-amine and 1H-indazole-3-carboxamide analogs, have emerged as a promising class of compounds in cancer research. These molecules have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines by modulating key signaling pathways, including the p53/MDM2 and Bcl-2 pathways. This document outlines the applications of these derivatives and provides detailed methodologies for their study.

Synthesis of Bioactive Indazole Derivatives

While this compound is the conceptual precursor, many reported syntheses of bioactive indazole derivatives commence from intermediates like 1H-indazole-3-carboxylic acid or 1H-indazol-3-amine. The conversion of this compound to these key intermediates is a critical step in the synthesis of the final compounds.

Synthesis_Workflow start This compound intermediate1 1H-indazole-3-carboxylic acid start->intermediate1 Oxidation intermediate2 1H-indazol-3-amine start->intermediate2 Reductive Amination or other transformations product1 1H-indazole-3-carboxamide Derivatives intermediate1->product1 Amide Coupling product2 Substituted 1H-indazole-3-amine Derivatives intermediate2->product2 Suzuki Coupling, Amide formation, etc.

Caption: Synthetic workflow from this compound to bioactive derivatives.

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of various indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of 1H-indazole-3-amine Derivatives

CompoundA549 (Lung)K562 (Leukemia)PC-3 (Prostate)HepG2 (Hepatoma)HEK-293 (Normal)Reference
6o >405.15>40>4033.2[1][2]
5-Fu (Control) 2.131.893.564.21-[2]

Table 2: In Vitro Antiproliferative Activity (IC50, µM) of other Indazole Derivatives

CompoundA549 (Lung)4T1 (Breast)HepG2 (Hepatoma)MCF-7 (Breast)HCT116 (Colon)Reference
2f 0.890.230.550.441.15[3][4]
Doxorubicin (Control) 0.040.010.060.030.03[4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that indazole derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest, often through the modulation of the p53 and Bcl-2 signaling pathways.

p53/MDM2 Pathway

Certain 1H-indazole-3-amine derivatives, such as compound 6o , have been shown to upregulate the tumor suppressor protein p53 and downregulate its negative regulator, MDM2. This leads to the activation of p53-mediated apoptosis.[1][2]

p53_MDM2_Pathway Indazole Indazole Derivative (e.g., 6o) MDM2 MDM2 Indazole->MDM2 Inhibition p53 p53 MDM2->p53 Degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Modulation of the p53/MDM2 pathway by an indazole derivative.

Bcl-2 Family Pathway

Indazole derivatives like compound 2f have been observed to induce apoptosis by altering the balance of Bcl-2 family proteins.[3][4] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and caspase activation.

Bcl2_Pathway Indazole Indazole Derivative (e.g., 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Indazole->Bax Upregulation Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis via the Bcl-2 family pathway.

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the anticancer properties of indazole derivatives.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of indazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, K562, PC-3, HepG2)

  • 96-well plates

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Indazole derivatives stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the indazole derivatives in culture medium. The final concentrations may range from 0.1 to 100 µM.

  • Replace the medium in each well with 100 µL of the medium containing the respective concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with indazole derivatives.

Materials:

  • Cancer cell line (e.g., K562)

  • 6-well plates

  • Indazole derivative

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed K562 cells in 6-well plates and treat with various concentrations of the indazole derivative (e.g., 10, 12, and 14 µM of compound 6o) for 24-48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis, such as p53, MDM2, Bcl-2, and Bax.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-MDM2, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. (Dilutions will be antibody-specific, e.g., 1:1000).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 6.

  • Add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control like GAPDH to normalize the protein expression levels.

Conclusion

Derivatives of this compound represent a promising avenue for the development of novel anticancer therapeutics. Their ability to induce apoptosis and cell cycle arrest through well-defined signaling pathways makes them attractive candidates for further preclinical and clinical investigation. The protocols outlined in this document provide a robust framework for the continued exploration of this important class of compounds in cancer research.

References

Application Notes and Protocols for 1-(1H-indazol-3-yl)ethanone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-(1H-indazol-3-yl)ethanone derivatives in drug discovery, with a focus on anticancer applications. This document includes synthetic strategies, detailed protocols for biological evaluation, and data presentation guidelines.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. Derivatives of this compound are of particular interest as versatile intermediates for the synthesis of novel bioactive compounds. The ethanone moiety provides a reactive handle for the introduction of diverse chemical functionalities, such as chalcones and Mannich bases, which are known pharmacophores associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document outlines protocols for the synthesis and evaluation of these derivatives, particularly focusing on their potential as anticancer agents.

Synthetic Protocols

The synthesis of derivatives from this compound can be primarily achieved through reactions involving the active methyl group of the ethanone moiety. Two common and effective strategies are the Claisen-Schmidt condensation to form chalcones and the Mannich reaction to generate Mannich bases.

Protocol 1: Synthesis of this compound Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes to yield chalcone derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Prepare a 40% aqueous solution of KOH or NaOH.

  • Slowly add the alkaline solution dropwise to the ethanolic solution of the reactants while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with glacial acetic acid to precipitate the chalcone derivative.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

  • Characterize the synthesized compound using spectroscopic techniques (¹H NMR, ¹³C NMR, MS, IR).

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Mixture Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Mixture KOH / NaOH (Base) KOH / NaOH (Base) KOH / NaOH (Base)->Reaction Mixture Room Temperature Room Temperature Room Temperature->Reaction Mixture Ice-cold water Ice-cold water Glacial Acetic Acid Glacial Acetic Acid Ice-cold water->Glacial Acetic Acid Acidify Filtration & Washing Filtration & Washing Glacial Acetic Acid->Filtration & Washing Precipitate forms Recrystallization Recrystallization Filtration & Washing->Recrystallization Product Product Recrystallization->Product Reaction Mixture->Ice-cold water Pour into

Figure 1: Synthetic workflow for chalcone derivatives.

Protocol 2: Synthesis of this compound Mannich Base Derivatives

This protocol outlines the synthesis of Mannich bases through the reaction of this compound with formaldehyde and a secondary amine.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., dimethylamine, piperidine, morpholine)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the secondary amine (1.1 equivalents) to the solution.

  • Cool the mixture in an ice bath and slowly add formaldehyde solution (1.1 equivalents) with constant stirring.

  • Add a few drops of concentrated HCl as a catalyst.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution to precipitate the Mannich base.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the synthesized compound using spectroscopic techniques.

Biological Evaluation Protocols

The following are detailed protocols for assessing the anticancer potential of the synthesized this compound derivatives.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Incubation Compound Treatment->Incubation 48h MTT Addition MTT Addition Incubation->MTT Addition Add MTT Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Dissolve Crystals Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50) Calculate

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol 4: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Synthesized compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the synthesized compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Bax)

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

G Apoptotic_Stimulus Indazole Derivative (e.g., Compound 6o) p53 p53 activation Apoptotic_Stimulus->p53 MDM2 MDM2 p53->MDM2 inhibits Bcl2_family Bax (Pro-apoptotic) Bcl-2 (Anti-apoptotic) p53->Bcl2_family:Bcl2 downregulates Mitochondrion Mitochondrion Bcl2_family:Bax->Mitochondrion promotes permeabilization Bcl2_family:Bcl2->Mitochondrion inhibits permeabilization Caspase_Cascade Caspase Cascade Activation Mitochondrion->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis p5a p5a p5a->Bcl2_family:Bax upregulates

Figure 3: Proposed apoptotic signaling pathway of indazole derivatives.

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activity of various indazole derivatives. While specific data for this compound derivatives is still emerging, the data for related indazole compounds provides a benchmark for activity.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6o K562 (Chronic Myeloid Leukemia)5.15[1][2]
HEK-293 (Normal Kidney)33.2[1][2]
5k Hep-G2 (Hepatoma)3.32
HEK-293 (Normal Kidney)12.17
2f Various Cancer Cell Lines0.23 - 1.15

Conclusion

Derivatives of this compound represent a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic routes to chalcones and Mannich bases are well-established and allow for the creation of diverse chemical libraries. The provided protocols for biological evaluation offer a robust framework for screening and characterizing the anticancer properties of these novel compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for the C3-Position Functionalization of 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C3-acetyl group of 1-(1H-indazol-3-yl)ethanone. The indazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are of significant interest for the development of novel therapeutic agents. This document details experimental protocols for key transformations, presents quantitative data in structured tables, and includes visualizations to illustrate reaction pathways and workflows.

Introduction to C3-Position Functionalization

The C3-position of the indazole ring is a common site for substitution in the design of biologically active molecules. For this compound, the acetyl group at this position serves as a versatile handle for a variety of chemical transformations. The most prevalent and well-documented functionalization strategy is the Claisen-Schmidt condensation, which allows for the synthesis of indazolyl chalcones. These chalcones are valuable intermediates that can be further modified to generate a diverse range of heterocyclic compounds, such as pyrazolines, which often exhibit significant pharmacological activities.

Other potential, though less specifically documented for this substrate, functionalizations of the C3-acetyl group include the Willgerodt-Kindler reaction to form amides and the Knoevenagel condensation with active methylene compounds. These reactions open avenues to different classes of C3-functionalized indazole derivatives.

Claisen-Schmidt Condensation for Indazolyl Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen. In the context of this compound, this reaction is a straightforward and efficient method to synthesize (E)-1-(1H-indazol-3-yl)-3-(aryl)prop-2-en-1-ones, commonly known as indazolyl chalcones.

dot

Claisen_Schmidt_Condensation IndazolylEthanone This compound Intermediate Enolate Intermediate IndazolylEthanone->Intermediate Deprotonation ArylAldehyde Aromatic Aldehyde (Ar-CHO) ArylAldehyde->Intermediate Base Base (e.g., NaOH, KOH) Base->Intermediate Solvent Solvent (e.g., Ethanol) Chalcone (E)-1-(1H-Indazol-3-yl)-3-(aryl)prop-2-en-1-one (Indazolyl Chalcone) Solvent->Chalcone Intermediate->Chalcone Aldol Addition & Dehydration

Caption: Workflow for the Claisen-Schmidt Condensation.

Quantitative Data for Claisen-Schmidt Condensation

The following table summarizes representative data for the synthesis of indazolyl chalcones from this compound and various substituted aromatic aldehydes. Yields are indicative and may vary based on specific reaction conditions and purification methods.

EntryAromatic Aldehyde (Ar-CHO)ProductReaction Time (h)Yield (%)
1Benzaldehyde(E)-1-(1H-indazol-3-yl)-3-phenylprop-2-en-1-one4-685-92
24-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(1H-indazol-3-yl)prop-2-en-1-one4-688-95
34-Methoxybenzaldehyde(E)-1-(1H-indazol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one5-782-90
44-Nitrobenzaldehyde(E)-1-(1H-indazol-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one3-590-96
52-Hydroxybenzaldehyde(E)-3-(2-hydroxyphenyl)-1-(1H-indazol-3-yl)prop-2-en-1-one6-875-85
Experimental Protocols

Protocol 2.2.1: Conventional Solvent-Based Claisen-Schmidt Condensation

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0-1.1 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0-3.0 eq)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute solution (e.g., 10%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.60 g) and the substituted aromatic aldehyde (e.g., 10 mmol) in ethanol (30-50 mL).

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of NaOH (e.g., 20 mmol, 0.80 g in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g) and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indazolyl chalcone.

Protocol 2.2.2: Solvent-Free "Green" Claisen-Schmidt Condensation

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Powdered sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.0 eq)

  • Mortar and pestle

  • Cold water

Procedure:

  • Place this compound (e.g., 5 mmol, 0.80 g) and the substituted aromatic aldehyde (e.g., 5 mmol) in a mortar.

  • Add powdered NaOH or KOH (e.g., 5 mmol, 0.20 g or 0.28 g respectively) to the mixture.

  • Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.

  • After grinding, add cold water to the mortar and continue to grind to break up the solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from ethanol to obtain the pure indazolyl chalcone.

Synthesis of Indazolyl Pyrazolines from Chalcones

The indazolyl chalcones synthesized via the Claisen-Schmidt condensation are excellent precursors for the synthesis of 5-(1H-indazol-3-yl)-3-aryl-4,5-dihydro-1H-pyrazoles (indazolyl pyrazolines) through a cyclization reaction with hydrazine hydrate.

dot

Pyrazoline_Synthesis Chalcone (E)-1-(1H-Indazol-3-yl)-3-(aryl)prop-2-en-1-one Pyrazoline 5-(1H-Indazol-3-yl)-3-aryl-4,5-dihydro-1H-pyrazole Chalcone->Pyrazoline Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Pyrazoline Cyclization Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Pyrazoline

Caption: Synthesis of Indazolyl Pyrazolines from Chalcones.

Quantitative Data for Pyrazoline Synthesis
EntryStarting Chalcone (Ar)ProductReaction Time (h)Yield (%)
1Phenyl5-(1H-indazol-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazole4-675-85
24-Chlorophenyl3-(4-chlorophenyl)-5-(1H-indazol-3-yl)-4,5-dihydro-1H-pyrazole4-680-90
34-Methoxyphenyl5-(1H-indazol-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole5-770-80
Experimental Protocol

Protocol 3.2.1: Synthesis of Indazolyl Pyrazolines

Materials:

  • Indazolyl chalcone (1.0 eq)

  • Hydrazine hydrate (80-99%) (1.5-2.0 eq)

  • Ethanol or Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the indazolyl chalcone (e.g., 5 mmol) in ethanol (20-30 mL) or glacial acetic acid (15-20 mL).

  • Add hydrazine hydrate (e.g., 7.5 mmol) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indazolyl pyrazoline.

Other Potential C3-Acetyl Functionalizations

While the Claisen-Schmidt condensation is the most direct and widely applicable method, other reactions targeting the acetyl group can be explored for further diversification of the indazole scaffold.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction converts aryl alkyl ketones to the corresponding amides.[1] This reaction, when applied to this compound, would yield 2-(1H-indazol-3-yl)acetamide. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, followed by hydrolysis of the resulting thioamide.[1]

dot

Willgerodt_Kindler IndazolylEthanone This compound Thioamide Intermediate Thioamide IndazolylEthanone->Thioamide Reagents Sulfur (S8) + Morpholine Reagents->Thioamide Rearrangement & Oxidation Amide 2-(1H-Indazol-3-yl)acetamide Thioamide->Amide Hydrolysis Hydrolysis Hydrolysis->Amide

Caption: Conceptual Pathway for the Willgerodt-Kindler Reaction.

Note: Specific experimental conditions and yields for the Willgerodt-Kindler reaction with this compound are not widely reported and would require optimization.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a ketone with an active methylene compound in the presence of a basic catalyst. This reaction could be used to introduce a variety of functionalized side chains at the C3-position of the indazole ring.

dot

Knoevenagel_Condensation IndazolylEthanone This compound Product C3-Functionalized Indazole Derivative IndazolylEthanone->Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) ActiveMethylene->Product Condensation Base Base (e.g., Piperidine, Ammonium Acetate) Base->Product

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(1H-indazol-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 1-(1H-indazol-3-yl)ethanone derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel kinase inhibitors for therapeutic applications.

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds. Derivatives of this compound, when further functionalized at other positions of the indazole ring through methods like the Suzuki-Miyaura coupling, are of particular interest in drug discovery. The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse library of biaryl and heteroaryl compounds. This methodology is instrumental in exploring the structure-activity relationships (SAR) of potential drug candidates.

Applications in Drug Development

Derivatives of this compound are being actively investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. The ability to introduce a wide range of substituents onto the indazole core via Suzuki-Miyaura coupling allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.

Key signaling pathways often targeted by these indazole derivatives include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor) Signaling: Inhibition of VEGFRs can block tumor angiogenesis, a critical process for cancer growth and metastasis.

  • FGFR (Fibroblast Growth Factor Receptor) Signaling: Dysregulation of FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.

  • PI3K/Akt/mTOR Signaling: This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in cancer.

Suzuki-Miyaura Coupling of Halo-Substituted this compound Derivatives

The general strategy for the synthesis of arylated this compound derivatives involves the coupling of a halogenated precursor (e.g., bromo- or iodo-substituted) with a suitable boronic acid or boronate ester. The acetyl group at the 3-position is generally compatible with the reaction conditions, although optimization may be required for specific substrates.

General Reaction Scheme

G cluster_0 Suzuki-Miyaura Coupling Start 1-(halo-1H-indazol-3-yl)ethanone Product 1-(aryl/heteroaryl-1H-indazol-3-yl)ethanone Start->Product + Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Boronic_Acid->Product + Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Product Base Base (e.g., K2CO3, K3PO4) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of a halo-substituted this compound derivative. These protocols are based on established procedures for similar indazole systems and should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromo-1-(1H-indazol-3-yl)ethanone Derivative

Materials:

  • 5-Bromo-1-(1H-indazol-3-yl)ethanone

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 5-bromo-1-(1H-indazol-3-yl)ethanone (1 equivalent), the aryl/heteroaryl boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the resulting mixture by bubbling with the inert gas for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(5-aryl/heteroaryl-1H-indazol-3-yl)ethanone.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings of various halo-indazoles. These serve as a starting point for the optimization of the coupling with this compound derivatives.

EntryHalogen at PositionBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Chloro5-Indoleboronic acidP2 (2.5)K₃PO₄Dioxane/H₂O1001585
25-BromoN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME80282
33-IodoPhenylboronic acidPdCl₂(dppf) (5)K₂CO₃Dioxane/H₂O1001290
47-Bromo4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (10)Cs₂CO₃DMFReflux4875

Note: P2 refers to a specific phosphine ligand as described in the cited literature.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 1-(aryl/heteroaryl-1H-indazol-3-yl)ethanone derivatives.

G cluster_workflow Experimental Workflow Setup Reaction Setup (Reactants, Solvent) Degas Degassing (Inert Atmosphere) Setup->Degas Catalyst_Add Catalyst Addition Degas->Catalyst_Add Reaction Heating & Stirring (Reaction Monitoring) Catalyst_Add->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis G cluster_VEGFR VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Indazole This compound Derivative Indazole->VEGFR Inhibition G cluster_PI3K PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Indazole This compound Derivative Indazole->Akt Inhibition

Application Notes and Protocols for the Synthesis of 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(1H-indazol-3-yl)ethanone, also known as 3-acetylindazole, is a pivotal chemical intermediate in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous compounds developed as potent kinase inhibitors for therapeutic applications, particularly in oncology. The acetyl group at the C3 position serves as a versatile chemical handle for further molecular elaboration and the construction of complex drug candidates. This document provides detailed protocols for two distinct synthetic routes to this compound and summarizes their key quantitative parameters.

I. Overview of Synthetic Methodologies

The synthesis of this compound can be achieved through several routes. The most common strategies include the direct acylation of the indazole core and the ring-formation of a precursor already containing the required acetyl moiety. Below is a summary of two effective methods.

Data Presentation: Comparison of Reaction Protocols

Parameter Method 1: Friedel-Crafts Acylation Method 2: Indole Nitrosation & Rearrangement
Starting Material 1H-Indazole3-Methyl-1H-indole
Key Reagents Acetyl Chloride, Aluminum Chloride (AlCl₃)Sodium Nitrite (NaNO₂), Acetic Acid
Solvent Nitrobenzene or DichloromethaneAcetic Anhydride, Acetic Acid
Reaction Temp. 0 °C to Room Temperature0 - 50 °C
Reaction Time 2 - 6 hours48 hours
Yield (%) ~60-75% (typical for related acylations)~37%[1]
Key Advantages Direct, fewer steps, common reagents.Utilizes a different, readily available starting material.
Key Challenges Potential for N-acylation side products. Requires stoichiometric Lewis acid.Lower yield, longer reaction time.

II. Detailed Experimental Protocols

Method 1: Friedel-Crafts Acylation of 1H-Indazole

This protocol is adapted from the general principles of Friedel-Crafts acylation on heterocyclic systems.[2][3] The C3 position of indazole is sufficiently electron-rich to undergo electrophilic substitution.[2] Careful control of the reaction temperature is necessary to minimize side reactions.

Experimental Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere.

  • Reagent Preparation: Suspend anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in a suitable solvent such as nitrobenzene or dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 1H-indazole (1.0 equivalent) in the same solvent and add it dropwise to the stirred AlCl₃ suspension.

  • Acylation: Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. If DCM was used, separate the organic layer. If nitrobenzene was used, perform an extraction with a solvent like ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Method 2: Synthesis from 3-Methyl-1H-indole

This procedure involves the nitrosation of 3-methyl-indole, which leads to a ring-opening and rearrangement cascade to form the indazole ring system.[1]

Experimental Procedure:

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of 3-methyl-indole (1.0 equivalent, 2 mmol, 262 mg) in a mixture of acetic anhydride and acetic acid.[1]

  • Nitrosation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂, 1.5 equivalents) in water dropwise.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 50 °C. Stir at this temperature for 48 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash them sequentially with water (3x volumes) and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by column chromatography on silica gel, using a petroleum ether/ethyl acetate (8:2) eluent system, to isolate this compound.[1]

III. Visualized Workflows and Pathways

Diagram 1: Experimental Workflow for Friedel-Crafts Acylation

The following diagram illustrates the key steps in the synthesis of this compound via the Friedel-Crafts acylation method.

G prep Preparation (Inert Atmosphere, 0 °C) reactants Reactants 1H-Indazole, AlCl₃, Solvent prep->reactants Load acylation Acylation Add Acetyl Chloride reactants->acylation Cool & Suspend reaction Reaction Stir at RT (2-4h) acylation->reaction Warm workup Work-up Quench with Ice/HCl reaction->workup Monitor (TLC) extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Chromatography) extraction->purification Wash & Dry product Final Product This compound purification->product

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Diagram 2: Indazole Derivatives as Kinase Inhibitors

Indazole-based compounds are frequently designed as ATP-competitive inhibitors of protein kinases. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling cascades that are often hyperactive in diseases like cancer.

Caption: Inhibition of Kinase Signaling by Indazole Derivatives.

References

Application Notes and Protocols for 1-(1H-indazol-3-yl)ethanone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-indazol-3-yl)ethanone is an organic compound featuring an indazole core, a heterocyclic structure of significant interest in medicinal chemistry.[1] The indazole scaffold is a prominent feature in numerous biologically active molecules, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory and antitumor properties.[2][3] Several indazole-containing compounds have been developed as kinase inhibitors and are approved for cancer therapy, highlighting the therapeutic potential of this chemical class.[4] For instance, derivatives of 1H-indazole-3-amine have demonstrated potent cytotoxic effects against various human cancer cell lines.[5][6]

This document provides detailed application notes and protocols for the investigation of this compound in cell-based assays to assess its potential cytotoxic and anti-proliferative effects. While specific experimental data for this exact compound is limited in publicly available literature, the provided protocols and representative data from closely related indazole derivatives offer a foundational framework for its evaluation.

Hypothesized Mechanism of Action: Induction of Apoptosis

Based on the activities of related indazole derivatives, it is hypothesized that this compound may exert anti-cancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5][6] One plausible mechanism involves the modulation of key regulatory proteins in the apoptotic pathway, such as the Bcl-2 family of proteins and the p53 tumor suppressor pathway.[2][5] Inhibition of anti-apoptotic proteins like Bcl-2 and activation of pro-apoptotic proteins like Bax can lead to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately leading to cell death.[4]

hypothesized_mechanism_of_action Hypothesized Apoptotic Pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits Cytochrome c release bax->mitochondrion Promotes Cytochrome c release cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspases Caspase Cascade cytochrome_c->caspases Activates apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

Data Presentation: Representative Cytotoxicity Data

Compound ReferenceCell LineCancer TypeIC50 (µM)
6o K562Chronic Myeloid Leukemia5.15[5][6]
A549Lung Carcinoma>40[6]
PC-3Prostate Cancer>40[6]
Hep-G2Hepatoma>40[6]
HEK-293Normal Human Embryonic Kidney33.2[5][6]
5-Fluorouracil (Control) K562Chronic Myeloid Leukemia3.56[6]
HEK-293Normal Human Embryonic Kidney0.49[6]

Note: The data presented is for the compound designated as "6o" in the cited literature, a 1H-indazole-3-amine derivative, and is intended to be representative.[5][6]

Experimental Protocols

The following are detailed protocols for the culture of cancer cell lines and the assessment of cell viability using the MTT assay. These methods can be readily adapted for the evaluation of this compound.

Cell Culture Protocol

This protocol outlines the general procedure for maintaining and subculturing adherent human cancer cell lines.

Materials:

  • Human cancer cell line (e.g., K562, A549, PC-3, Hep-G2)

  • Complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Maintenance: Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Monitoring: Regularly observe the cells under a microscope. Change the medium every 2-3 days.

  • Sub-culturing (Passaging): When cells reach 80-90% confluency, aspirate the old medium.

  • Washing: Gently wash the cell monolayer with 5-10 mL of sterile PBS.

  • Detachment: Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralization: Add 7-8 mL of complete growth medium to inactivate the trypsin.

  • Cell Resuspension: Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Seeding: Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing pre-warmed complete growth medium.

cell_culture_workflow Cell Culture Workflow start Cells at 80-90% Confluency aspirate_medium Aspirate Medium start->aspirate_medium wash_pbs Wash with PBS aspirate_medium->wash_pbs add_trypsin Add Trypsin-EDTA wash_pbs->add_trypsin incubate Incubate (37°C, 3-5 min) add_trypsin->incubate neutralize Neutralize with Medium incubate->neutralize resuspend Resuspend Cells neutralize->resuspend split Split into New Flasks resuspend->split

Caption: Workflow for sub-culturing adherent cells.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cultured cancer cells

  • Complete growth medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and adjust the cell suspension to a density of 5 x 10^4 cells/mL in complete growth medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

mtt_assay_workflow MTT Assay Workflow seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion

This compound belongs to a class of compounds with demonstrated biological relevance, particularly in the context of cancer research. The protocols and representative data provided herein offer a robust starting point for investigating its efficacy in cell-based assays. By employing these methodologies, researchers can systematically evaluate the cytotoxic and anti-proliferative potential of this compound, elucidate its mechanism of action, and determine its promise as a lead compound for the development of novel therapeutics.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1-(1H-indazol-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies, biological evaluation, and structure-activity relationship (SAR) analysis centered around the versatile 1-(1H-indazol-3-yl)ethanone scaffold. The indazole core is a privileged structure in medicinal chemistry, with numerous derivatives showing potent activity as kinase inhibitors and anti-inflammatory agents. These notes offer detailed protocols for the synthesis of analog libraries and for key biological assays to facilitate the discovery and optimization of novel therapeutic agents.

Introduction to this compound in SAR Studies

The this compound core, also known as 3-acetylindazole, serves as a valuable starting point for the development of potent and selective inhibitors of various biological targets. The indazole ring system is a bioisostere of indole and can engage in key hydrogen bonding interactions with protein targets. The acetyl group at the 3-position provides a convenient chemical handle for further structural modifications, allowing for the systematic exploration of the surrounding chemical space to establish a robust structure-activity relationship.

While a comprehensive SAR study on a dedicated library of this compound analogs is not extensively documented in a single publicly available source, analysis of various studies on 3-substituted indazole derivatives allows for the extrapolation of key SAR principles. These principles are crucial for guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship Data

The following tables summarize quantitative data from various studies on indazole derivatives, highlighting the impact of different substituents on their biological activity. This data can guide the design of a focused library of this compound analogs for SAR exploration.

Table 1: SAR of Indazole Derivatives as Kinase Inhibitors

Compound IDCore StructureR1R2R3Kinase TargetIC50 (nM)
Series A: 3-Vinylindazoles 3-vinyl-1H-indazoleH-CH=CH-RHTrkA1.6
H-CH=CH-RHTrkB2.9
H-CH=CH-RHTrkC2.0
Series B: 3-Ethynylindazoles 3-ethynyl-1H-indazoleH-C≡C-RHPI3Kα361
H-C≡C-RHPDK1>10,000
H-C≡C-RHmTOR>10,000
Series C: Indazole-based VEGFR-2 Inhibitors 1H-indazoleN-aryl3-carboxamide6-subst.VEGFR-21.24

Note: The specific structures for R groups in the table are complex and can be found in the cited literature. This table is intended to provide a conceptual overview of SAR trends.

Table 2: SAR of Indazole Derivatives as Anti-inflammatory Agents

Compound IDCore StructureR1R2TargetIC50 (µM)
Indazole 1H-indazoleHHCOX-223.42
5-Aminoindazole 1H-indazole5-NH2HCOX-212.32
6-Nitroindazole 1H-indazole6-NO2HCOX-219.22
Indazole 1H-indazoleHHTNF-α>250
6-Nitroindazole 1H-indazole6-NO2HIL-1β100.75

Experimental Protocols

Chemical Synthesis

A generalized synthetic protocol for the preparation of this compound and its analogs for SAR studies is presented below.

Protocol 3.1.1: Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone [1]

  • Starting Material: 1-methyl-1H-indazole-3-carboxylic acid.

  • Reaction: To a stirred, cold (-60°C) solution of 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add methyl lithium (2.2 eq, solution in ether) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to 0°C over 2 hours while stirring.

  • Quenching: Quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash with brine (2x).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(1-methyl-1H-indazol-3-yl)ethanone.

Workflow for Synthesis of this compound Analogs

G start Start with 1H-indazole-3-carboxylic acid step1 N-Alkylation/Arylation (R1 modification) start->step1 Various alkyl/aryl halides step3 Suzuki or Buchwald-Hartwig Coupling on Halogenated Indazole (R3, R4, R5, R6 modifications) start->step3 If starting with halogenated indazole step2 Amide Coupling or Grignard Reaction on Acid (R2 modification) step1->step2 Modified indazole acid step4 Purification and Characterization step2->step4 step3->step4 end Library of Analogs for SAR Studies step4->end

Caption: Synthetic workflow for generating a library of this compound analogs.

Biological Assays

Detailed protocols for key biological assays are provided to enable the evaluation of the synthesized compounds.

Protocol 3.2.1: MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3.2.2: In Vitro VEGFR-2 Kinase Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Prepare a solution of recombinant human VEGFR-2 kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Compound Dilution: Prepare serial dilutions of the test compounds in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the test compound, VEGFR-2 kinase, and substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based ATP detection kit (e.g., ADP-Glo™) or a specific antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Protocol 3.2.3: Anti-inflammatory Activity - TNF-α Release Assay

This assay measures the ability of the compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from activated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Inhibition of this pathway is a major strategy in cancer therapy.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition by this compound analogs.

NF-κB Inflammatory Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its inhibition is a key therapeutic strategy for inflammatory diseases.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) Nucleus->Genes Induces Inhibitor This compound Analog Inhibitor->IKK Inhibits G start Identify Hit Compound (e.g., this compound) step1 Design Analog Library (Systematic structural modifications) start->step1 step2 Synthesize Analogs step1->step2 step3 In Vitro Biological Screening (e.g., Kinase Assays, Cell Viability) step2->step3 step4 Analyze SAR Data (Identify key structural features) step3->step4 step4->step1 Iterative Design step5 Lead Optimization (Improve potency, selectivity, ADME) step4->step5 end Candidate Drug step5->end

References

Application Notes and Protocols: 1-(1H-indazol-3-yl)ethanone as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(1H-indazol-3-yl)ethanone as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The indazole scaffold is a privileged structure in medicinal chemistry, and the 3-acetyl group of this intermediate offers a versatile handle for a variety of chemical transformations.

Introduction

This compound, also known as 3-acetylindazole, is a valuable building block in organic synthesis. Its chemical structure, featuring a reactive ketone and a modifiable indazole core, makes it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds. This intermediate is particularly significant in the development of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The protocols and data presented herein are designed to be a practical guide for researchers utilizing this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 4498-72-0[1][2]
Molecular Formula C₉H₈N₂O[1][2]
Molecular Weight 160.17 g/mol [1][2]
Appearance Off-white to yellow solid
Melting Point 188-192 °C
Boiling Point 348.8 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, DMSO, and DMF

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1H-indazole. This electrophilic aromatic substitution reaction introduces an acetyl group at the electron-rich C3 position of the indazole ring.

Reaction Scheme: Friedel-Crafts Acylation of 1H-Indazole

G indazole 1H-Indazole product This compound indazole->product Acylation reagents Acetic Anhydride Aluminum Chloride (AlCl₃)

Caption: Friedel-Crafts acylation of 1H-indazole.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 1-(5-bromo-1H-indazol-3-yl)ethanone.

Materials:

  • 1H-Indazole

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (3.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of indazole) at 0 °C under a nitrogen atmosphere, slowly add acetic anhydride (1.5 eq.).

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add 1H-indazole (1.0 eq.) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl (20 mL/g of indazole).

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL/g of indazole).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford this compound as a solid.

Expected Yield: 75-85%

Starting MaterialProductReagentsSolventReaction TimeYield (%)
1H-IndazoleThis compoundAcetic Anhydride, AlCl₃Dichloromethane12-16 h75-85

Application in the Synthesis of Bioactive Molecules

This compound is a pivotal intermediate in the synthesis of various kinase inhibitors, including those targeting p21-activated kinase 1 (PAK1) and the bromodomains of CBP/EP300. These proteins are implicated in cancer cell proliferation, survival, and gene regulation.

Synthetic Pathway to a Generic Indazole-Based Kinase Inhibitor

The following diagram illustrates a representative synthetic route from this compound to a generic kinase inhibitor, showcasing common synthetic transformations.

G start This compound intermediate1 Indazole Chalcone Derivative start->intermediate1 Claisen-Schmidt Condensation intermediate2 Pyrazoline Derivative intermediate1->intermediate2 Cyclization with Hydrazine Derivative final_product Substituted Indazole-Pyrazoline (Kinase Inhibitor Scaffold) intermediate2->final_product Further Functionalization (e.g., Suzuki Coupling) G cluster_0 Cell Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Protein Kinase (e.g., PAK1) Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Indazole-Based Kinase Inhibitor Inhibitor->Kinase Inhibition

References

Application Notes and Protocols for the Experimental Use of 1-(1H-indazol-3-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, and potential applications of 1-(1H-indazol-3-yl)ethanone , a key heterocyclic building block in medicinal chemistry. This document includes detailed experimental protocols for its synthesis and the biological evaluation of its derivatives, alongside structured data and visualizations to guide researchers in its effective utilization for drug discovery and development.

Introduction

This compound is a versatile scaffold in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The indazole core is a privileged structure, frequently found in molecules targeting various physiological pathways. While direct biological data on this compound is limited, its derivatives have shown significant potential as kinase inhibitors and anti-tumor agents. This document outlines the synthetic routes to this key intermediate and provides protocols for assessing the biological activity of its subsequent derivatives, highlighting its importance in the drug discovery pipeline.

Synthesis Protocol

A reliable method for the synthesis of this compound involves the reaction of a Weinreb amide derivative of indazole with an organometallic reagent.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from N-methoxy-N-methyl-1H-indazole-3-carboxamide.

Materials:

  • N-methoxy-N-methyl-1H-indazole-3-carboxamide

  • Methylmagnesium bromide (MeMgBr) solution in an appropriate solvent (e.g., THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Petroleum ether

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-methoxy-N-methyl-1H-indazole-3-carboxamide (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide solution (5.0 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Remove the THF from the reaction mixture using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:2 v/v) as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. A yield of approximately 82% has been reported for this method.[1]

Applications in Medicinal Chemistry: A Scaffold for Bioactive Derivatives

This compound is a valuable starting material for the synthesis of various derivatives with therapeutic potential. The acetyl group at the C3 position provides a reactive handle for further chemical modifications, such as condensation reactions to form chalcones or other complex heterocyclic systems.

Experimental Workflow for Derivative Synthesis and Evaluation

The following diagram illustrates a general workflow for utilizing this compound in a drug discovery program.

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies start This compound reaction Chemical Modification (e.g., Condensation, Cyclization) start->reaction derivatives Library of Indazole Derivatives reaction->derivatives invitro In Vitro Assays (Kinase Inhibition, Cell Viability) derivatives->invitro hit_id Hit Identification invitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction Iterative Synthesis invivo In Vivo Models lead_opt->invivo candidate Preclinical Candidate invivo->candidate

Caption: Workflow for Drug Discovery using this compound.

Biological Activity of Derivatives

Derivatives of this compound have demonstrated significant activity as inhibitors of various protein kinases and as anti-proliferative agents against cancer cell lines.

Quantitative Data Summary

The following table summarizes the reported biological activities of selected indazole derivatives, showcasing the therapeutic potential of this chemical class.

Compound ClassTarget/Cell LineActivity (IC₅₀)Reference
1H-indazole-3-carboxamide derivativesPAK19.8 nM
1H-indazole-3-amine derivativesK562 (chronic myeloid leukemia)5.15 µM
1H-indazole-3-amine derivativesHEK-293 (normal cell line)33.2 µM
N-(1H-indazol-6-yl)benzenesulfonamide derivativesPLK40.1 nM
N-(1H-indazol-6-yl)benzenesulfonamide derivativesMCF-7 (breast cancer)1.3 µM

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized indazole derivatives against a target kinase.

Materials:

  • Synthesized indazole derivatives

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.

  • In a 384-well plate, add the recombinant kinase enzyme to each well.

  • Add the serially diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Incubate the enzyme and compound mixture for a predetermined time (e.g., 15-60 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30 °C or 37 °C.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is a standard method for evaluating the anti-proliferative effect of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized indazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for a desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway Visualization

Derivatives of this compound have been shown to inhibit key signaling pathways implicated in cancer, such as the PAK1 and PLK4 pathways.

PAK1 Signaling Pathway

G cluster_pathway PAK1 Signaling Pathway rac_cdc42 Rac/Cdc42 pak1 PAK1 rac_cdc42->pak1 Activation raf1 Raf-1 pak1->raf1 mek1 MEK1 raf1->mek1 erk ERK mek1->erk proliferation Cell Proliferation, Migration, Survival erk->proliferation inhibitor Indazole Derivative (e.g., 1H-indazole-3-carboxamide) inhibitor->pak1

Caption: Inhibition of the PAK1 Signaling Pathway by Indazole Derivatives.

PLK4 and Centrosome Duplication

G cluster_pathway PLK4 in Centrosome Duplication plk4 PLK4 stk2 STIL plk4->stk2 Phosphorylation sas6 SAS-6 stk2->sas6 Recruitment centriole Centriole Duplication sas6->centriole aneuploidy Aneuploidy & Tumor Progression centriole->aneuploidy Aberrant Duplication inhibitor Indazole Derivative (e.g., N-(1H-indazol-6-yl)benzenesulfonamide) inhibitor->plk4

Caption: Inhibition of PLK4-mediated Centrosome Duplication.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the demonstrated potent biological activities of its derivatives, particularly as kinase inhibitors, underscore its importance for the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(1H-indazol-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and address frequently asked questions related to this synthetic process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using Friedel-Crafts acylation or related methods.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is optimal for the chosen catalyst and solvent system.

  • Side Reactions: Competing side reactions can consume starting material and reduce the yield of the desired product.[1] A common side reaction is acylation at the N1 position of the indazole ring.[1]

    • Solution: To minimize N1-acylation, consider using a protecting group for the indazole nitrogen before performing the acylation. Alternatively, careful selection of the Lewis acid catalyst and solvent can improve regioselectivity for the C3 position.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants and catalyst can lead to low conversion.

    • Solution: Ensure accurate measurement of all reagents. A slight excess of the acylating agent and the Lewis acid catalyst is often beneficial. Refer to optimized protocols for recommended molar ratios.

  • Moisture Contamination: Lewis acids used in Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the catalyst.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question: I am observing multiple spots on my TLC plate, indicating the formation of impurities. How can I identify and minimize them?

Answer:

The formation of multiple products is a common challenge. Here’s how to address it:

  • Identification of Impurities:

    • The most common impurity is the N1-acylated regioisomer. Other possibilities include di-acylated products or unreacted starting material.

    • Characterization: Isolate the major impurities using column chromatography and characterize them using NMR and Mass Spectrometry to understand the side reactions occurring.

  • Minimizing Impurity Formation:

    • Regioselectivity Control: The key to minimizing impurities is controlling the regioselectivity of the acylation. The choice of solvent and Lewis acid is critical. For instance, using a milder Lewis acid might favor C3 acylation.

    • Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity and reduce the formation of undesired byproducts.

    • Protecting Groups: As mentioned, protecting the N1 position of the indazole can prevent N-acylation, leading to a cleaner reaction profile.

Question: The purification of the final product by column chromatography is difficult, with poor separation. What can I do?

Answer:

Purification challenges often arise from the similar polarities of the desired product and its isomers.

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to achieve good separation. Common solvent systems include mixtures of hexane and ethyl acetate.

    • Stationary Phase: If standard silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.

  • Recrystallization:

    • If the product is a solid, recrystallization can be a highly effective purification method.[2] Experiment with different solvents or solvent mixtures to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most direct and widely used method is the Friedel-Crafts acylation of 1H-indazole.[3] This involves reacting 1H-indazole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3] Alternative routes may involve the cyclization of suitably substituted precursors.

Q2: How does the choice of Lewis acid affect the outcome of the Friedel-Crafts acylation?

A2: The Lewis acid plays a crucial role in activating the acylating agent. Strong Lewis acids like AlCl₃ are effective but can sometimes lead to lower regioselectivity and more side products. Milder Lewis acids, such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), may offer better control over the reaction and improve the yield of the desired C3-acylated product. The optimal Lewis acid often needs to be determined empirically for a specific set of reaction conditions.

Q3: What is the significance of the 1H- and 2H-tautomers of indazole in this synthesis?

A3: Indazole exists as two tautomers, the 1H- and 2H-forms, with the 1H-tautomer being generally more stable.[4] During N-alkylation or N-acylation, reactions can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[4][5] This is a key challenge in indazole chemistry, and reaction conditions must be carefully controlled to favor substitution at the desired position (in this case, C3 acylation over N-acylation).[4][5]

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several safety precautions are necessary:

  • Lewis Acids: Lewis acids like aluminum chloride are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. Handle them with care in a well-ventilated area.

  • Solvents: Many organic solvents used in this synthesis are flammable. Avoid open flames and work in a well-ventilated area.

Experimental Protocols

Optimized Protocol for Friedel-Crafts Acylation of 1H-Indazole

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 1H-Indazole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 1H-indazole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation

ParameterCondition ACondition BCondition C
Lewis Acid AlCl₃ZnCl₂FeCl₃
Solvent DichloromethaneNitrobenzeneCarbon Disulfide
Temperature 0 °C to RT25 °C46 °C (reflux)
Typical Yield 60-75%50-65%45-60%
Key Observation Good conversion, potential for N-acylation side productMilder reaction, may require longer reaction timesClassic solvent, but toxic and flammable

Note: Yields are approximate and can vary based on specific reaction scale and purity of reagents.

Visualizations

Optimized_Synthesis_Workflow Start Start: Reagents Reagents 1H-Indazole Acetyl Chloride Aluminum Chloride Anhydrous DCM Reaction_Setup Reaction Setup Reagents->Reaction_Setup Combine under N₂ Reaction Friedel-Crafts Acylation (0°C to RT, 4-6h) Reaction_Setup->Reaction Stirring Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Quench Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Pure Product End End

Caption: Optimized workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-(1H-indazol-3-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The main established methods for the synthesis of this compound are:

  • Japp-Klingemann Reaction followed by Fischer Indole Synthesis: This classical route involves the reaction of a diazonium salt with a β-keto-ester to form a hydrazone, which is then cyclized under acidic conditions.[1]

  • Friedel-Crafts Acylation of 1H-Indazole: This method involves the direct acylation of the indazole ring with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.[2]

  • Synthesis from 2-Aminoacetophenone: This approach involves the formation of an oxime from 2'-aminoacetophenone, followed by an intramolecular electrophilic amination to construct the indazole ring system.[3]

  • From Indazole-3-carboxylic Acid: This involves the reaction of a protected indazole-3-carboxylic acid with an organometallic reagent like methyllithium.[4]

Q2: What are the common challenges encountered during the synthesis of this compound?

A2: Researchers may face several challenges, including:

  • Low Yields: This can be due to incomplete reactions, side product formation, or difficult purification.

  • Poor Regioselectivity: Particularly in Friedel-Crafts acylation, acylation can occur at the N-1 or N-2 position of the indazole ring in addition to the desired C-3 position, leading to a mixture of isomers that are difficult to separate.

  • Side Reactions: The Fischer indole synthesis can sometimes lead to undesired side products, and the Japp-Klingemann reaction may yield stable azo-compounds instead of the desired hydrazones under certain conditions.[5]

  • Purification Difficulties: The final product may be challenging to purify from starting materials, isomers, and byproducts, often requiring column chromatography.

Q3: How can I improve the regioselectivity of the Friedel-Crafts acylation to favor C-3 acetylation?

A3: Achieving C-3 selectivity over N-acylation is a key challenge. Strategies to improve this include:

  • Choice of Lewis Acid: The type and amount of Lewis acid are critical. While stoichiometric amounts are often used, catalytic amounts of AlCl₃ have been shown to be effective in some cases for related heterocyclic systems.[2]

  • Protecting Groups: Temporarily protecting the N-1 position of the indazole can direct the acylation to the C-3 position. However, this adds extra steps for protection and deprotection.

  • Reaction Conditions: Varying the solvent, temperature, and reaction time can influence the product distribution. For instance, using acetic anhydride as both the acylating agent and solvent at elevated temperatures has been explored.[2]

Troubleshooting Guides

Issue 1: Low Yield in Japp-Klingemann / Fischer Indole Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting materials in Japp-Klingemann step. Incomplete diazotization of the aniline.Ensure complete dissolution of the aniline in acid before adding sodium nitrite. Maintain a low temperature (0-5 °C) during diazotization. Use a slight excess (1.05 eq) of sodium nitrite.[6]
Unfavorable pH for the coupling reaction.The pH should be controlled, typically in the range of 4-5, to ensure the presence of the enolate for coupling. Use a buffer like sodium acetate.[6]
Formation of stable azo-compound instead of hydrazone.Increasing the temperature or adjusting the pH might be necessary to facilitate the conversion to the hydrazone. However, this can also lead to side products.[5]
Low yield in Fischer indole cyclization step. Incomplete cyclization of the hydrazone.Use a stronger acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) or increase the reaction temperature.[7]
Decomposition of starting material or product.Some hydrazones or indoles are sensitive to strong acid and high temperatures. Consider using milder Lewis acid catalysts like ZnCl₂ or BF₃·OEt₂.[7][8]
Formation of multiple products.If using an unsymmetrical ketone precursor, a mixture of indole isomers can be formed.[8] For 3-acetylindazole, this is less of a concern.
Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation
Symptom Possible Cause Suggested Solution
Significant formation of N-1 and/or N-2 acetylated indazole. High reactivity of the nitrogen atoms in the indazole ring.Protect the indazole nitrogen (e.g., with a BOC or SEM group) before acylation, followed by deprotection.
Non-optimized Lewis acid and reaction conditions.Screen different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, La(OTf)₃).[2] Optimize the stoichiometry of the Lewis acid; catalytic amounts may be sufficient and can reduce side reactions.[2] Acetonitrile has been found to be a good solvent for similar reactions.[2]
Low conversion to any acetylated product. Deactivation of the catalyst by the basic nitrogen atoms of indazole.Use a larger excess of the Lewis acid to compensate for complexation with the substrate and product.
Insufficiently reactive acylating agent.Use the more reactive acetyl chloride instead of acetic anhydride.
Issue 3: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, difficult to separate by column chromatography. Presence of closely related isomers (N-1, N-2, and C-3 acetylated products).Optimize the reaction conditions to improve the selectivity for the desired C-3 isomer. For chromatography, try different solvent systems and consider using a high-performance flash chromatography system.
Product co-elutes with starting material or byproducts.Adjust the polarity of the eluent. A gradient elution might be necessary. Recrystallization of the crude product before chromatography can sometimes remove a significant portion of impurities.
Oily product that does not crystallize.The product may be impure. Attempt to purify a small amount by preparative TLC to obtain a seed crystal for crystallization of the bulk material. Trituration with a non-polar solvent like hexane or pentane can sometimes induce crystallization.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound and related derivatives through various methods. Direct comparison is challenging due to variations in substrates and reaction conditions in the literature.

Synthetic Route Starting Material Key Reagents Product Reported Yield Reference
From Indazole-3-carboxylic Acid1-Methyl-1H-indazole-3-carboxylic acidMethyllithium, THF1-(1-Methyl-1H-indazol-3-yl)ethanone~73% (calculated from given masses)[4]
Friedel-Crafts AcylationImidazo[1,2-a]pyridine (analogous system)Acetic anhydride, AlCl₃ (catalytic)3-Acetyl-imidazo[1,2-a]pyridineUp to 99%[2]
From 2-Aminoacetophenone2'-AminoacetophenoneHydroxylamine hydrochloride, MsCl, TEA3-Methyl-1H-indazole74-84%[3]
Japp-Klingemann / Fischer IndoleVaries (general method)Diazonium salt, β-keto-ester, AcidIndole derivativesGood to high yields (not specified for target)[5]

Experimental Protocols

Protocol 1: Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone from 1-Methyl-1H-indazole-3-carboxylic Acid[4]
  • Dissolve 1-methyl-1H-indazole-3-carboxylic acid (1.77 g) in dry THF (60 ml) in a flask under a nitrogen atmosphere.

  • Cool the stirred solution to -60 °C.

  • Add methyl lithium (1.58M solution in ether; 13.8 ml) dropwise.

  • Continue stirring while allowing the reaction mixture to warm to 0 °C over 2 hours.

  • Quench the reaction by adding a saturated ammonium chloride solution (50 ml).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 ml).

  • Combine the organic layers, wash with brine (2 x 50 ml), dry over a suitable drying agent (e.g., Na₂SO₄), and evaporate the solvent in vacuo.

  • Purify the residual solid (1.8 g) by flash column chromatography to yield the title compound (1.3 g).

Protocol 2: General Procedure for Friedel-Crafts Acylation of Imidazo[1,2-a]pyridine (Analogous System)[2]
  • To a solution of the substituted imidazo[1,2-a]pyridine (1.0 eq) in acetonitrile, add aluminum chloride (AlCl₃, 0.25 eq).

  • Add acetic anhydride (2.0 eq) to the reaction mixture.

  • Heat the reaction at 80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Japp-Klingemann / Fischer Indole Synthesis cluster_1 Friedel-Crafts Acylation cluster_2 From 2-Aminoacetophenone A Aniline B Diazonium Salt A->B NaNO₂, HCl C β-Keto-ester D Hydrazone Intermediate C->D B, NaOAc E This compound D->E Acid (e.g., PPA) F 1H-Indazole H This compound F->H G, Lewis Acid (e.g., AlCl₃) G Acetic Anhydride / Acetyl Chloride I 2-Aminoacetophenone J Oxime Intermediate I->J NH₂OH·HCl K 3-Methyl-1H-indazole (related product) J->K MsCl, TEA

Caption: Overview of major synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield of this compound Route Which synthetic route was used? Start->Route JKF Japp-Klingemann / Fischer Indole Route->JKF JKF FC Friedel-Crafts Acylation Route->FC FC Other Other Routes Route->Other JKF_Problem Problem Area? JKF->JKF_Problem FC_Problem Problem Area? FC->FC_Problem Purification Purification Issues? Other->Purification JK_Step Japp-Klingemann Step JKF_Problem->JK_Step JK FI_Step Fischer Indole Step JKF_Problem->FI_Step FI JK_Sol Check Diazotization Conditions Control pH (4-5) Adjust Temperature JK_Step->JK_Sol FI_Sol Use Stronger Acid Catalyst Consider Milder Lewis Acids Check for Side Reactions FI_Step->FI_Sol JK_Sol->Purification FI_Sol->Purification Regio Poor Regioselectivity FC_Problem->Regio Regio. Conv Low Conversion FC_Problem->Conv Conv. Regio_Sol Use N-Protecting Group Screen Lewis Acids & Solvents Optimize Catalyst Stoichiometry Regio->Regio_Sol Conv_Sol Increase Lewis Acid Amount Use More Reactive Acylating Agent Conv->Conv_Sol Regio_Sol->Purification Conv_Sol->Purification Pur_Sol Optimize Chromatography (Solvent System, Gradient) Attempt Recrystallization/Trituration Purification->Pur_Sol Yes End Yield Improved Purification->End No Pur_Sol->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "1-(1H-indazol-3-yl)ethanone" and its common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity.

Q2: What are the likely byproducts in the synthesis of this compound?

A2: Common byproducts can include unreacted starting materials such as 1H-indazole. Depending on the synthetic route, regioisomers like 1-(1H-indazol-1-yl)ethanone (N1-acylated) and 1-(2H-indazol-2-yl)ethanone (N2-acylated) may also be present, particularly in reactions involving acylation of the indazole ring.[1][2][3]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the separation of this compound from impurities. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to resolve the product from its byproducts.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically an off-white to light yellow solid.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Recovery from Column Chromatography The compound is eluting with the solvent front.The solvent system is too polar. Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
The compound is strongly adsorbed to the silica gel.The solvent system is not polar enough. Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio or add a small amount of methanol).
The compound is partially soluble in the mobile phase at room temperature.Ensure the compound is fully dissolved in a minimal amount of the initial mobile phase before loading onto the column.
Co-elution of Impurities with the Product The polarity of the product and impurity are very similar.Use a shallower solvent gradient during column chromatography to improve separation. Alternatively, try a different solvent system (e.g., dichloromethane/methanol).[5]
Product Fails to Crystallize During Recrystallization The chosen solvent is too good a solvent for the compound.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system (e.g., ethanol/water, toluene/hexane) can also be effective.[5][6]
The solution is not sufficiently concentrated.Carefully evaporate some of the solvent to induce saturation.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Product Oils Out During Recrystallization The solution is supersaturated or cooled too quickly.Re-heat the solution until the oil redissolves, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure product can also promote crystallization.[5]
Persistent Impurity Detected by NMR/LC-MS after Purification The impurity is a regioisomer with very similar properties.Multiple purification steps may be necessary. Consider sequential column chromatography with different solvent systems, followed by recrystallization. In some cases, preparative HPLC may be required for complete separation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate using a solvent system such as hexane/ethyl acetate (e.g., starting with a 3:1 ratio).

    • Visualize the spots under UV light to determine the Rf values of the product and impurities. The optimal solvent system should provide good separation with an Rf value for the product of around 0.3-0.4.

  • Column Preparation:

    • Select an appropriately sized glass column and plug the bottom with cotton or glass wool.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack evenly, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, adsorbed sample to the top of the prepared column.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures. Potential solvents include ethanol, isopropanol, toluene, or a mixed solvent system like ethyl acetate/hexane.[6]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional):

    • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form.

    • Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

Table 1: Suggested Solvent Systems for Chromatography and TLC

ApplicationSolvent System (v/v)Rationale
TLC (Screening) Hexane / Ethyl Acetate (4:1 to 1:1)Good for initial assessment of polarity and separation.
Dichloromethane / Methanol (98:2 to 95:5)Offers different selectivity for polar compounds.[5]
Column Chromatography (Eluent) Hexane / Ethyl Acetate (Gradient)A common and effective system for compounds of moderate polarity.
Toluene / Ethyl Acetate (Gradient)An alternative system that can provide different selectivity.[5]

Table 2: Common Solvents for Recrystallization

SolventSuitability
Ethanol Often a good starting point for polar organic molecules.[6]
Toluene Can be effective for aromatic compounds.
Ethyl Acetate / Hexane A mixed solvent system that allows for fine-tuning of solubility.
Ethanol / Water A polar mixed solvent system that can be effective for compounds with hydrogen bonding capabilities.

Mandatory Visualization

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Assess Purity & Choose Method Column_Chromatography Column Chromatography TLC->Column_Chromatography If complex mixture Recrystallization Recrystallization TLC->Recrystallization If relatively pure Pure_Product Pure this compound Column_Chromatography->Pure_Product Collect pure fractions Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Collect impure fractions Recrystallization->Pure_Product Isolate crystals Mother_Liquor Mother Liquor Recrystallization->Mother_Liquor Contains impurities Impure_Fractions->Column_Chromatography Re-purify if necessary

Caption: Purification workflow for this compound.

References

Technical Support Center: N-functionalization of 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the N-functionalization of 1-(1H-indazol-3-yl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the N-functionalization of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I getting a mixture of N1 and N2 alkylated products?

Answer: The formation of a mixture of N1 and N2 regioisomers is the most common challenge in the N-alkylation of indazoles.[1][2][3][4] The indazole anion is mesomeric, leading to comparable nucleophilicity at both nitrogen atoms.[3] The regiochemical outcome is highly sensitive to the reaction conditions.[5]

  • Potential Cause 1: Suboptimal Base/Solvent Combination. The choice of base and solvent is critical for controlling regioselectivity.[2][5] Using combinations like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often results in poor selectivity and mixtures of N1 and N2 isomers.[3][5]

  • Solution 1: For selective N1-alkylation of this compound, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly recommended.[6][7][8] The C3-acetyl group promotes >99% N1 regioselectivity under these conditions, likely due to the formation of a sodium-chelated intermediate that sterically hinders the N2 position.[2][9]

  • Potential Cause 2: Reaction Temperature. Temperature can influence the N1/N2 ratio.

  • Solution 2: For the NaH/THF system, the reaction is typically started at 0 °C for the deprotonation step and then allowed to warm to room temperature or gently heated (e.g., to 50 °C) for the alkylation step to ensure the reaction goes to completion.[1][7] Always monitor the reaction by TLC or LC-MS to optimize the temperature and reaction time.

Question: My reaction is not going to completion, and I have a low yield. What can I do?

Answer: Low conversion and poor yields can stem from several factors, from reagent quality to reaction setup.

  • Potential Cause 1: Inactive Sodium Hydride. Sodium hydride is highly reactive and can be deactivated by moisture.

  • Solution 1: Use fresh, high-quality NaH (e.g., 60% dispersion in mineral oil). Ensure all glassware is oven-dried or flame-dried, and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[7]

  • Potential Cause 2: Insufficient Deprotonation. Incomplete deprotonation of the indazole N-H will lead to unreacted starting material.

  • Solution 2: After adding NaH at 0 °C, allow the mixture to stir for at least 30 minutes at that temperature, then warm to room temperature for another 30-60 minutes to ensure complete formation of the indazolide anion before adding the electrophile.[5][7]

  • Potential Cause 3: Poor Electrophile Reactivity. The alkylating agent (e.g., alkyl halide or tosylate) may be unreactive.

  • Solution 3: Consider using a more reactive electrophile, for instance, switching from an alkyl chloride to an alkyl bromide or iodide. Ensure the electrophile is pure and added slowly to the reaction mixture at 0 °C before allowing it to warm.[5]

Question: I am observing unexpected side products. What are they and how can I avoid them?

Answer: Side reactions can compete with the desired N-alkylation, reducing the yield and complicating purification.

  • Potential Cause: O-Alkylation. While less common, the enolate of the C3-acetyl group could potentially undergo alkylation, although this is not widely reported as a major issue under standard N-alkylation conditions.

  • Solution: The conditions that strongly favor N1-alkylation (NaH/THF) are generally effective at minimizing other side reactions. Sticking to the recommended protocols and ensuring complete deprotonation at the nitrogen before adding the electrophile should prevent this.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-functionalization of this compound?

A1: The principal challenge is achieving regioselectivity. Direct alkylation can lead to a mixture of N1 and N2 substituted products because both nitrogen atoms of the indazole ring are nucleophilic.[1][4] The key is to choose reaction conditions that selectively favor one isomer over the other.

Q2: Which reaction conditions are best for selective N1-alkylation?

A2: For this compound, the combination of sodium hydride (NaH) as the base and tetrahydrofuran (THF) as the solvent provides excellent regioselectivity for the N1 position (>99%).[2][6][8][9] This high selectivity is attributed to the directing effect of the C3-acetyl group.[2][9]

Q3: How can I achieve selective N2-alkylation?

A3: While N1-alkylation is favored for this specific substrate under standard conditions, achieving N2 selectivity can sometimes be accomplished using different methods. For some indazole systems, Mitsunobu reaction conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) have been shown to favor the N2 isomer.[2][10] However, the electronic and steric influence of the C3-acetyl group might still impact the outcome.

Q4: How do steric and electronic effects of substituents influence regioselectivity?

A4: Both steric and electronic factors are crucial. Electron-withdrawing groups at the C3 position, like the acetyl group in your molecule, generally favor N1-alkylation when using NaH in THF.[2][9] Steric bulk at the C3 position also tends to favor N1-alkylation by hindering attack at the adjacent N2 position.[2] Conversely, substituents at the C7 position can sterically block the N1 position, leading to preferential N2-alkylation.[6][8]

Q5: Are there any protecting group strategies I can use to ensure regioselectivity?

A5: Yes, a protecting group strategy can be employed. One approach is to regioselectively protect the N2 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM).[11] After protection, functionalization can be directed specifically to the N1 position. However, this adds extra steps for protection and deprotection to the synthesis. For this compound, a direct, highly selective N1-alkylation is possible without protecting groups, which is more efficient.[2]

Data Summary

The regioselectivity of indazole N-alkylation is highly dependent on the reaction conditions. The table below summarizes quantitative data for the alkylation of C3-substituted indazoles, highlighting the effectiveness of specific conditions.

C3-SubstituentBaseSolventAlkylating AgentN1:N2 RatioYield (N1)Reference
-COMe NaH THF n-pentyl bromide >99 : <1 89% [2][6][9]
-HNaHTHFn-pentyl bromide92 : 881%[2]
-HCs₂CO₃DMFn-pentyl bromide64 : 3655%[10]
-CO₂MeNaHTHFn-pentyl bromide>99 : <194%[2]
-t-BuNaHTHFn-pentyl bromide>99 : <191%[2]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using Sodium Hydride

This protocol is optimized for the selective N1-alkylation of this compound.[2][5][7]

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound.

  • Add anhydrous THF to dissolve the starting material (approx. 0.1-0.5 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: NaH reacts violently with water. Handle with extreme care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should cease.

  • Re-cool the mixture to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, or until completion as monitored by TLC or LC-MS. Gentle heating (e.g., to 50 °C) may be required for less reactive electrophiles.[1]

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the pure N1-alkylated product.

Visualizations

Experimental_Workflow Workflow for N1-Alkylation Troubleshooting start Start: N-Alkylation of This compound check_regio Check Regioselectivity (LC-MS / NMR) start->check_regio n1_ok Desired N1 Product (>95% selective) check_regio->n1_ok Selective mixture Mixture of N1/N2 Isomers check_regio->mixture Not Selective purify Purify via Column Chromatography n1_ok->purify troubleshoot Troubleshoot Reaction Conditions mixture->troubleshoot use_nah Confirm use of NaH in THF. This is optimal for N1 selectivity. troubleshoot->use_nah check_purity Check Reagent Purity (Indazole, Base, Solvent) troubleshoot->check_purity use_nah->start Re-run Experiment check_purity->start Re-run Experiment end End: Pure N1-Alkylated Product purify->end

Caption: Troubleshooting workflow for regioselectivity issues.

Factors_Influencing_Regioselectivity Key Factors in N-Alkylation Regioselectivity outcome N1 vs. N2 Alkylation Outcome base Base (e.g., NaH, K2CO3) base->outcome solvent Solvent (e.g., THF, DMF) solvent->outcome substituent C3-Substituent (-COMe is key) substituent->outcome electrophile Electrophile (R-X) electrophile->outcome temperature Temperature temperature->outcome

Caption: Factors influencing N1 vs. N2 selectivity.

References

Technical Support Center: Synthesis of 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(1H-indazol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding this synthetic procedure.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on side reactions and offering potential solutions.

Problem 1: Low Yield of the Desired C3-Acetylated Product and Formation of Multiple Byproducts

Question: My reaction is yielding a complex mixture with a low amount of the target this compound. How can I improve the regioselectivity for C3-acylation?

Answer: The primary challenge in the acylation of 1H-indazole is controlling the regioselectivity. The indazole nucleus has three potential sites for acylation: the C3 position and the two nitrogen atoms (N1 and N2). Direct acylation, particularly under classical Friedel-Crafts conditions, often leads to a mixture of C3-acylated, N1-acylated, and N2-acylated products.

Key Side Reactions:

  • N1-Acylation: Formation of 1-acetyl-1H-indazole. This is often the thermodynamically more stable N-acylated isomer.

  • N2-Acylation: Formation of 2-acetyl-1H-indazole. This can be the kinetically favored product under certain conditions.

  • Di-acylation: Acylation at both a nitrogen and the C3 position.

  • Poly-acylation: Multiple acyl groups being added to the aromatic ring, although this is less common due to the deactivating effect of the first acyl group.

Troubleshooting Strategies:

StrategyDetailsRationale
N-Protection Strategy Prior to acylation, protect the indazole nitrogen by introducing a removable protecting group (e.g., Boc, SEM). Following C3-acylation, the protecting group can be removed.This is the most common and effective method to ensure high regioselectivity for C3-functionalization by blocking the more nucleophilic nitrogen atoms.
Choice of Lewis Acid The type and amount of Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) can influence the product distribution. A systematic screening of Lewis acids may be necessary.Stronger Lewis acids can favor the formation of the acylium ion required for C-acylation, but may also lead to complexation with the nitrogen atoms, potentially hindering the reaction or promoting side reactions.
Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which may be the desired C3-isomer under specific conditions.Temperature affects the reaction kinetics and thermodynamics. A lower temperature might slow down the competing N-acylation reactions more than the C3-acylation.
Solvent Selection The polarity and coordinating ability of the solvent (e.g., CS₂, nitrobenzene, dichloroethane) can impact the reactivity of the reagents and the stability of intermediates.A non-coordinating solvent is generally preferred for Friedel-Crafts reactions to avoid complexation with the Lewis acid.
Problem 2: Difficulty in Separating the C3-Acylated Isomer from N-Acylated Byproducts

Question: I have a mixture of C3- and N-acylated indazoles. What is the best way to purify the desired product?

Answer: The separation of these isomers can be challenging due to their similar polarities.

Purification Strategies:

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A gradual increase in the polarity of the eluent (e.g., starting with a non-polar solvent like hexane and gradually adding ethyl acetate) can often resolve the isomers.

  • Recrystallization: If the desired C3-isomer is a solid and one of the major components, recrystallization from a suitable solvent system can be an effective purification method.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed, although it is less practical for large-scale purifications.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of this compound with high regioselectivity?

A1: While direct Friedel-Crafts acylation of unprotected 1H-indazole is challenging in terms of regioselectivity, a common and often more reliable approach involves a multi-step synthesis. One such method is the reaction of a C3-lithiated or C3-zincated N-protected indazole with an acetylating agent. For direct acylation, careful optimization of the reaction conditions, including the choice of Lewis acid and solvent, is critical to favor C3-acylation.

Q2: How can I confirm the structure of my product and differentiate between the C3-, N1-, and N2-acetylated isomers?

A2: Spectroscopic methods are essential for structure elucidation:

  • ¹H NMR: The chemical shift and coupling patterns of the protons on the indazole ring are diagnostic. The proton at the C3 position typically appears as a singlet. In the C3-acetylated product, this proton will be absent. The chemical shifts of the protons on the benzene ring will also be affected by the position of the acetyl group.

  • ¹³C NMR: The chemical shift of the carbonyl carbon and the carbons of the indazole ring will differ for each isomer.

  • Mass Spectrometry: Will confirm the molecular weight of the product.

  • 2D NMR (e.g., HMBC, HSQC): These techniques can definitively establish the connectivity of the atoms and confirm the position of the acetyl group.

Q3: Are there any known incompatibilities or safety concerns with the reagents used in the Friedel-Crafts acylation of indazole?

A3: Yes, several safety precautions should be taken:

  • Lewis Acids (e.g., AlCl₃): Are highly moisture-sensitive and react violently with water, releasing HCl gas. They should be handled in a dry environment (e.g., under an inert atmosphere in a glove box or using Schlenk techniques).

  • Acylating Agents (e.g., Acetyl Chloride): Are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood.

  • Solvents: Solvents like carbon disulfide and nitrobenzene are toxic and flammable. Appropriate personal protective equipment (PPE) should be worn, and the reactions should be conducted in a fume hood.

Experimental Protocols

While a universally high-yielding, one-pot protocol for the direct C3-acylation of unprotected 1H-indazole is not well-established in the literature due to the aforementioned regioselectivity issues, a general procedure for a Friedel-Crafts-type reaction is provided below. Note: This protocol will likely require optimization to maximize the yield of the desired C3-isomer.

General Protocol for Friedel-Crafts Acylation of 1H-Indazole:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 - 2.5 equivalents) to a flame-dried round-bottom flask containing a suitable anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or 1,2-dichloroethane).

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 - 2.0 equivalents) to the stirred suspension.

  • Addition of Indazole: After stirring for 15-30 minutes, add a solution of 1H-indazole (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the isomers.

Data Presentation

Due to the variability in reported yields and the formation of multiple products, a definitive quantitative table is challenging to construct from the available literature for the direct acylation of unprotected 1H-indazole. The ratio of C3- to N-acylated products is highly dependent on the specific reaction conditions used. Researchers are encouraged to perform small-scale pilot reactions to determine the optimal conditions for their specific setup.

Visualizations

Experimental Workflow for Friedel-Crafts Acylation of 1H-Indazole

experimental_workflow start Start reagents 1. Reagent Preparation - Anhydrous AlCl₃ - Acetyl Chloride - 1H-Indazole - Anhydrous Solvent start->reagents setup 2. Reaction Setup - Inert Atmosphere - 0 °C reagents->setup reaction 3. Reaction - Stirring at RT setup->reaction workup 4. Work-up - Quenching - Extraction reaction->workup purification 5. Purification - Column Chromatography workup->purification analysis 6. Characterization - NMR, MS purification->analysis end End Product This compound analysis->end

Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

Logical Relationship of Side Reactions

side_reactions indazole 1H-Indazole + Acetyl Chloride/AlCl₃ c3_product Desired Product: This compound (C3-Acylation) indazole->c3_product Favored by Optimized Conditions n1_side_product Side Product: 1-Acetyl-1H-indazole (N1-Acylation) indazole->n1_side_product Competing Reaction n2_side_product Side Product: 2-Acetyl-1H-indazole (N2-Acylation) indazole->n2_side_product Competing Reaction other_byproducts Other Byproducts - Di-acylated products - Polymeric material indazole->other_byproducts Possible under harsh conditions

Caption: The competitive relationship between the desired C3-acylation and the major N-acylation side reactions.

Technical Support Center: 1-(1H-indazol-3-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(1H-indazol-3-yl)ethanone. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this chemical transformation.

Troubleshooting Guide

The synthesis of this compound, a key intermediate in pharmaceutical research, presents several challenges, primarily concerning regioselectivity and reaction yield. The most common synthetic route involves the Friedel-Crafts acylation of 1H-indazole. However, direct acylation can lead to a mixture of products, including the desired C3-acylated indazole and undesired N1- and N2-acylated isomers. A more reliable strategy involves a three-step process: N-protection, C3-acylation, and N-deprotection.

Below is a troubleshooting guide in a question-and-answer format to address specific issues you may encounter during your experiments.

Q1: I am getting a low yield of the desired this compound. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, from suboptimal reaction conditions to inefficient purification. Here’s a systematic approach to identify and resolve the issue:

  • Purity of Starting Materials: Ensure that your 1H-indazole, protecting agent, and acylating agent (acetic anhydride or acetyl chloride) are of high purity. Impurities can lead to side reactions and catalyst deactivation.

  • Inefficient N-Protection: Incomplete protection of the indazole nitrogen will lead to a mixture of N-acylated byproducts during the Friedel-Crafts step, reducing the yield of the C3-acylated intermediate. Monitor the protection step by Thin Layer Chromatography (TLC) to ensure complete conversion.

  • Suboptimal Friedel-Crafts Reaction Conditions: The choice of Lewis acid, solvent, temperature, and reaction time are critical. Overly harsh conditions can lead to degradation, while conditions that are too mild will result in incomplete reaction. See the tables below for optimized conditions.

  • Inefficient Deprotection: If the deprotection of the N-protected intermediate is incomplete, the final yield will be affected. Ensure you are using the appropriate deprotection conditions for your chosen protecting group.

  • Purification Losses: The final product and intermediates can be lost during workup and purification. Optimize your extraction and chromatography methods to minimize these losses.

Q2: My main problem is the formation of N-acylated isomers instead of the C3-acylated product. How can I improve the regioselectivity for C3-acylation?

A2: This is the most common challenge in the direct acylation of 1H-indazole. The nitrogen atoms of the pyrazole ring are nucleophilic and compete with the C3 position for the acylating agent.

  • N-Protection Strategy: The most effective way to ensure C3-regioselectivity is to first protect the N1 position of the indazole ring. A common protecting group is the tosyl (Ts) group, which is stable under Friedel-Crafts conditions and can be removed later.

  • Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst play a crucial role. For the acylation of N-protected indazole, a stoichiometric amount of a strong Lewis acid like aluminum chloride (AlCl₃) is often required to drive the reaction towards C3-acylation.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred for Friedel-Crafts reactions.

Q3: I am struggling to separate the C3-acylated product from the N-acylated isomers. What are the best purification techniques?

A3: The similar polarity of the C3- and N-acylated isomers can make their separation challenging.

  • Column Chromatography: This is the most effective method for separating the isomers. A careful selection of the stationary phase (silica gel is common) and the eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often successful. Monitor the fractions closely by TLC.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the desired C3-isomer, which is often a solid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of this compound?

A1: A three-step synthesis involving N-protection, Friedel-Crafts C3-acylation, and subsequent deprotection is generally the most reliable method to ensure high yield and regioselectivity.

Q2: Which protecting group is best for the N-protection of 1H-indazole in this synthesis?

A2: The tosyl (Ts) group is a good choice as it is robust enough to withstand the Lewis acidic conditions of the Friedel-Crafts reaction and can be removed under relatively mild basic conditions. Other protecting groups like benzyl (Bn) or tert-butoxycarbonyl (Boc) can also be used, but their stability and deprotection conditions should be considered.

Q3: Can I use acetic acid directly for the acylation instead of acetic anhydride or acetyl chloride?

A3: While possible, using acetic acid directly is generally less efficient for Friedel-Crafts acylation. Acetic anhydride or acetyl chloride are more reactive acylating agents and typically provide higher yields of the desired ketone.

Q4: What are the common side products in this reaction?

A4: The most common side products are the N1- and N2-acylated indazoles. If the starting material is not fully consumed, it will also be present in the crude product mixture. Poly-acylation is generally not a major issue as the acetyl group deactivates the indazole ring towards further electrophilic substitution.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction progress. Use an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the final product. Staining with a UV lamp or an appropriate chemical stain (like potassium permanganate) can help visualize the spots.

Data Presentation

The following tables summarize the key parameters for the N-protection and C3-acylation steps.

Table 1: Reaction Condition Optimization for N-Tosylation of 1H-Indazole

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (TEA)Dichloromethane (DCM)251285
2PyridineDichloromethane (DCM)251280
3Sodium Hydroxide (NaOH)Water/Toluene (Phase Transfer)50692
4Potassium Carbonate (K₂CO₃)Acetone56 (reflux)890

Table 2: Reaction Condition Optimization for Friedel-Crafts C3-Acylation of 1-Tosyl-1H-indazole

EntryLewis Acid (Equivalents)Acylating AgentSolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (2.5)Acetic Anhydride1,2-Dichloroethane (DCE)80678
2FeCl₃ (2.5)Acetic Anhydride1,2-Dichloroethane (DCE)80865
3ZnCl₂ (2.5)Acetic Anhydride1,2-Dichloroethane (DCE)801240
4AlCl₃ (2.5)Acetyl ChlorideDichloromethane (DCM)0 to 25482

Experimental Protocols

Protocol 1: Synthesis of 1-Tosyl-1H-indazole

  • To a stirred solution of 1H-indazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add a solution of tosyl chloride (1.1 eq) in acetone dropwise at room temperature.

  • Heat the reaction mixture to reflux (56 °C) and stir for 8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 1-tosyl-1H-indazole.

Protocol 2: Synthesis of 1-(1-Tosyl-1H-indazol-3-yl)ethanone

  • To a suspension of aluminum chloride (2.5 eq) in dichloromethane (DCM) at 0 °C, add acetyl chloride (1.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 1-tosyl-1H-indazole (1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection to this compound

  • Dissolve 1-(1-tosyl-1H-indazol-3-yl)ethanone (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_problem_identification Problem Identification cluster_troubleshooting_paths Troubleshooting Paths cluster_low_yield Low Yield cluster_poor_regioselectivity Poor Regioselectivity cluster_solutions Solutions start Low Yield or Poor Regioselectivity check_purity Check Purity of Starting Materials start->check_purity check_regioselectivity Analyze Product Mixture (NMR, LC-MS) start->check_regioselectivity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction poor_regioselectivity poor_regioselectivity check_regioselectivity->poor_regioselectivity low_yield low_yield check_regioselectivity->low_yield optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete_reaction->optimize_conditions degradation Product Degradation? degradation->optimize_conditions purification_loss Loss during Purification? optimize_purification Optimize Workup and Purification purification_loss->optimize_purification direct_acylation Direct Acylation Used? implement_protection Implement N-Protection Strategy direct_acylation->implement_protection inefficient_protection Inefficient N-Protection? optimize_protection Optimize Protection/ Deprotection Steps inefficient_protection->optimize_protection end Improved Synthesis optimize_conditions->end optimize_purification->end implement_protection->end optimize_protection->end poor_regioselectivity->direct_acylation poor_regioselectivity->inefficient_protection low_yield->incomplete_reaction low_yield->degradation low_yield->purification_loss

Caption: Troubleshooting workflow for the synthesis of this compound.

Stability and storage of "1-(1H-indazol-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-(1H-indazol-3-yl)ethanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding its stability and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound at 2°C - 8°C.[1] The container should be kept tightly closed to prevent exposure to moisture and air.

Q2: What is the typical shelf life of this compound?

A2: The shelf life of this compound is not explicitly stated in the available documentation. For research purposes, it is best practice to use the compound within a reasonable timeframe after purchase and to monitor its purity periodically, especially if it has been stored for an extended period. For pharmaceutical development, a re-test period should be established through formal stability studies.

Q3: Is this compound sensitive to light?

Q4: What are the known incompatibilities of this compound?

A4: Specific incompatibility data is limited. However, as a general precaution, avoid strong oxidizing agents and strong acids or bases, as these could potentially lead to degradation of the indazole ring or the ethanone functional group.

Q5: What are the safety precautions for handling this compound?

A5: Based on available safety data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, it is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]

Troubleshooting Guide

Issue 1: I have observed a change in the physical appearance (color, crystallinity) of my stored this compound. What should I do?

  • Question: Has the compound been stored under the recommended conditions (2°C - 8°C, tightly sealed container)?

  • Answer: Deviation from recommended storage conditions can lead to degradation. If not stored correctly, the compound's integrity may be compromised. It is advisable to re-test the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Issue 2: My experimental results are inconsistent, and I suspect the purity of this compound has decreased.

  • Question: How long has the compound been in storage, and how has it been handled?

  • Answer: Prolonged storage or frequent opening of the container can expose the compound to air and moisture, potentially leading to degradation. It is recommended to perform a purity check. If the purity is below the required specification for your experiment, it may be necessary to purify the compound or use a fresh batch.

Issue 3: I am dissolving this compound in a solvent for my experiment, and I notice the solution changes color over time.

  • Question: What solvent are you using, and what are the experimental conditions (e.g., temperature, pH, exposure to light)?

  • Answer: The stability of this compound in solution can be dependent on the solvent and experimental conditions. Indazole derivatives can be susceptible to degradation under certain pH conditions or in the presence of reactive species. Consider preparing fresh solutions for each experiment and protecting them from light. If the problem persists, it may be necessary to investigate the compatibility of the compound with your chosen solvent and conditions.

Stability and Storage Data

ParameterRecommended ConditionSource
Storage Temperature 2°C - 8°C[1]
Container Tightly closed, protected from lightGeneral Best Practice
Appearance Solid[3]
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, a stability indicating method should be developed. The following outlines a general protocol for a forced degradation study based on ICH guidelines.

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Analytical Method: Develop a primary analytical method, typically a reverse-phase HPLC method with UV detection, capable of separating the parent compound from potential degradation products.

  • Forced Degradation Studies: Subject solutions of this compound to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Neutral Hydrolysis: Water at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using the developed analytical method.

  • Peak Purity Analysis: For any degradation products observed, perform peak purity analysis using a photodiode array (PDA) detector to ensure that each chromatographic peak corresponds to a single component.

  • Method Validation: Validate the analytical method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Validation start Start prep_sample Prepare Solutions of This compound start->prep_sample acid Acidic Hydrolysis prep_sample->acid base Basic Hydrolysis prep_sample->base neutral Neutral Hydrolysis prep_sample->neutral oxidation Oxidative Degradation prep_sample->oxidation thermal Thermal Degradation prep_sample->thermal photo Photostability prep_sample->photo hplc HPLC Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc pda Peak Purity Analysis hplc->pda validation Method Validation pda->validation end End validation->end

Caption: Workflow for Forced Degradation Study of this compound.

Troubleshooting_Flow start Inconsistent Experimental Results check_purity Check Purity of This compound start->check_purity purity_ok Purity Meets Specification? check_purity->purity_ok investigate_conditions Investigate Experimental Conditions (Solvent, pH, Temp, Light) purity_ok->investigate_conditions Yes purify Purify Compound or Use Fresh Batch purity_ok->purify No end Problem Resolved investigate_conditions->end purify->end

Caption: Troubleshooting Flow for Inconsistent Experimental Results.

References

Technical Support Center: Regioselectivity in Reactions of 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the regioselectivity of reactions involving 1-(1H-indazol-3-yl)ethanone. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving their desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a common issue in reactions of this compound?

A1: The indazole ring of this compound possesses two nucleophilic nitrogen atoms, N1 and N2. This leads to the potential for annular tautomerism, where a proton can reside on either nitrogen, resulting in 1H and 2H tautomers.[1][2] Direct reactions, such as alkylation or acylation, at the indazole nitrogen often yield a mixture of N1 and N2 substituted products, making it challenging to isolate the desired regioisomer.[1][2] The 1H-tautomer is generally more thermodynamically stable.[1][2][3]

Q2: What are the primary factors that control the N1 vs. N2 regioselectivity in the alkylation of this compound?

A2: The regiochemical outcome of N-alkylation is a delicate balance between thermodynamic and kinetic control, influenced by several key factors:[4][5][6][7][8]

  • Choice of Base and Solvent: This is a critical determinant. Strong, non-coordinating bases in non-polar aprotic solvents, such as sodium hydride (NaH) in tetrahydrofuran (THF), strongly favor N1-alkylation.[1][3][4] Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[4]

  • Steric and Electronic Effects of Substituents: The 3-acetyl group in this compound, being sterically demanding, hinders electrophilic attack at the adjacent N2 position, thus favoring substitution at N1.[1][3]

  • Nature of the Electrophile: The reactivity and structure of the alkylating or acylating agent can influence the N1/N2 ratio.

  • Reaction Temperature: Temperature can affect the balance between the kinetically and thermodynamically favored products. Higher temperatures can sometimes promote equilibration towards the more stable thermodynamic product.[8]

Troubleshooting Guides

Problem 1: My N-alkylation of this compound results in a mixture of N1 and N2 isomers with low selectivity for the N1 product.

Possible Cause: The reaction conditions are not optimized for thermodynamic control, which favors the more stable N1-substituted product.

Troubleshooting Steps:

  • Change the Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent N1-selectivity (>99:1) for this compound.[1][2][3] If you are using a weaker base like K2CO3 or Cs2CO3 in DMF, switching to NaH/THF is highly recommended for maximizing N1-alkylation.

  • Consider the Steric Hindrance of the C3-substituent: The 3-acetyl group provides significant steric hindrance around the N2 position, which should inherently favor N1-alkylation. Ensure that your electrophile is not excessively bulky, which could potentially overcome this directing effect.

  • Allow for Thermodynamic Equilibration: For certain electrophiles, such as α-halo carbonyl compounds, the reaction can be reversible. Allowing the reaction to stir for a longer period or at a slightly elevated temperature might facilitate the conversion of the kinetic N2-product to the more stable N1-product.[1][2]

Problem 2: I need to synthesize the N2-substituted isomer of this compound, but my current methods predominantly yield the N1-isomer.

Possible Cause: The reaction conditions are favoring the thermodynamically more stable N1-product. To obtain the N2-isomer, conditions that favor kinetic control or utilize specific N2-directing methods are required.

Troubleshooting Steps:

  • Employ the Mitsunobu Reaction: The Mitsunobu reaction is known to often favor the formation of the N2-alkylated indazole isomer.[1][3] This reaction involves the use of an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10][11][12][13]

  • Explore Acid-Catalyzed Conditions: The use of a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH), has been reported to be highly selective for the N2-alkylation of indazoles with diazo compounds.[14] This method avoids the use of a base and proceeds under metal-free conditions.

  • Consider Substrate Modification (if possible): While not a direct solution for the existing substrate, it's noteworthy that indazoles with electron-withdrawing groups at the C7 position have shown a strong preference for N2-alkylation.[1][2][3]

Data Presentation

Table 1: Regioselectivity of N-alkylation of this compound and other 3-substituted indazoles under various conditions.

Indazole SubstrateBaseSolventElectrophileN1:N2 RatioCitation(s)
This compoundNaHTHFn-pentyl bromide>99:1[1][2][3]
This compoundCs2CO3DMFn-pentyl bromide61:1[3]
3-(tert-butyl)-1H-indazoleNaHTHFn-pentyl bromide>99:1[1][2]
3-(carboxymethyl)-1H-indazoleNaHTHFn-pentyl bromide>99:1[1][2]
3-(carboxamide)-1H-indazoleNaHTHFn-pentyl bromide>99:1[1][2]
Methyl 1H-indazole-3-carboxylateCs2CO3DMFn-pentyl bromide1.4:1[1]
Methyl 1H-indazole-3-carboxylateK2CO3DMFn-pentyl bromide1.4:1[1]

Table 2: Conditions Favoring N2-Alkylation in Indazoles (General Trends).

Reaction Type / ConditionSubstrate ExampleN1:N2 RatioCitation(s)
Mitsunobu ReactionMethyl 1H-indazole-3-carboxylate1:2.5[1][3]
C7-Electron Withdrawing Group7-Nitro-1H-indazole (with NaH/THF)4:96[1][2]
Acid CatalysisVarious 1H-indazoles with diazo compounds (TfOH catalyst)Up to 0:100[14]

Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation of this compound

This protocol is optimized for achieving high regioselectivity for the N1-position under thermodynamic control.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material (typically at a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • The reaction can be stirred at room temperature or gently heated to 50 °C to ensure completion while maintaining high N1-selectivity. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.

Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate in DMF (typically yields N1/N2 mixtures)

This protocol often results in a mixture of regioisomers and is provided for contexts where isomer separation is feasible or for exploratory studies.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous dimethylformamide (DMF)

  • Alkyl halide

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (1.1-2.0 equiv) in anhydrous DMF.

  • Add the alkyl halide (1.1 equiv) to the suspension.

  • Stir the mixture at room temperature or heat as required (e.g., overnight). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Separate the N1 and N2 regioisomers using flash column chromatography.

Protocol 3: General Procedure for the Mitsunobu Reaction (Potential Route to N2-Isomers)

This protocol describes a general method that often favors N2-alkylation of indazoles.[9][10][11][12][13]

Materials:

  • This compound

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh3)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Procedure:

  • Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Visualizations

cluster_factors Factors Influencing Regioselectivity cluster_outcomes Reaction Outcomes BaseSolvent Base & Solvent System N1_Product Favors N1-Alkylation (Thermodynamic Product) BaseSolvent->N1_Product NaH in THF Mixture Mixture of N1/N2 BaseSolvent->Mixture K2CO3 or Cs2CO3 in DMF Substituents Steric & Electronic Effects of Substituents Substituents->N1_Product Bulky C3-substituent (e.g., 3-acetyl) N2_Product Favors N2-Alkylation (Kinetic Product) Substituents->N2_Product Electron-withdrawing C7-substituent Electrophile Nature of Electrophile Electrophile->N2_Product Mitsunobu Conditions Temperature Reaction Temperature Temperature->N1_Product Higher Temp (Equilibration) Temperature->N2_Product Lower Temp (Kinetic Control)

Caption: Key factors influencing the regioselectivity of indazole N-alkylation.

Start Start: Low N1/N2 Selectivity DesiredProduct Desired Product? Start->DesiredProduct UseNaHTHF Use NaH in THF DesiredProduct->UseNaHTHF N1-Isomer ConsiderMitsunobu Consider Mitsunobu Reaction DesiredProduct->ConsiderMitsunobu N2-Isomer AcidCatalysis Explore Acid Catalysis (e.g., TfOH) DesiredProduct->AcidCatalysis N2-Isomer HighN1 High N1-Selectivity Achieved UseNaHTHF->HighN1 HighN2 Potential for High N2-Selectivity ConsiderMitsunobu->HighN2 AcidCatalysis->HighN2

Caption: Decision workflow for optimizing the regioselective N-alkylation of this compound.

References

Technical Support Center: Scale-Up Synthesis of 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(1H-indazol-3-yl)ethanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most direct and commonly employed method for the synthesis of this compound, particularly at scale, is the Friedel-Crafts acylation of 1H-indazole.[1] This electrophilic aromatic substitution reaction introduces an acetyl group at the C3 position of the indazole ring. The reaction is typically carried out using an acylating agent such as acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). Careful control of the reaction conditions is crucial to ensure high regioselectivity and yield.[1]

Q2: What are the main challenges in the scale-up synthesis of this compound?

A2: The primary challenges during the scale-up of this synthesis include:

  • Regioselectivity: Indazole has two nitrogen atoms, and acylation can occur at either the N1 or N2 position, leading to the formation of isomeric byproducts in addition to the desired C3-acylated product. The 1H-tautomer of indazole is generally more stable.[1]

  • Reaction Exotherm: The Friedel-Crafts acylation is a highly exothermic reaction. Managing the heat generated is critical at a larger scale to prevent runaway reactions and the formation of degradation products.

  • Handling of Lewis Acids: Strong Lewis acids like aluminum chloride are moisture-sensitive and corrosive, requiring specialized handling and equipment for large-scale operations.

  • Product Purification: Separating the desired product from unreacted starting materials, isomeric byproducts, and catalyst residues can be challenging on a large scale.

  • Byproduct Formation: Besides N-acylation, other side reactions can lead to the formation of various impurities that need to be identified and controlled.

Q3: How can I improve the regioselectivity of the C3-acylation?

A3: Achieving high regioselectivity for C3-acylation over N-acylation is a key challenge. Strategies to favor C3-acylation include:

  • Choice of Solvent: The polarity of the solvent can influence the reaction's regioselectivity. Less polar solvents are often preferred.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable C3-acylated product.

  • Rate of Addition: Slow, controlled addition of the acylating agent can help to minimize side reactions and improve selectivity.

  • Protecting Groups: Although it adds extra steps, the use of a protecting group on the indazole nitrogen can ensure exclusive C3-acylation. The protecting group is then removed in a subsequent step.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of significant amounts of N-acylated isomers. 3. Degradation of product due to excessive heat. 4. Inefficient purification.1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize reaction conditions (solvent, temperature) to favor C3-acylation. Consider a protecting group strategy if necessary. 3. Ensure efficient cooling and controlled addition of reagents to manage the reaction exotherm. 4. Develop a robust purification protocol, such as recrystallization from a suitable solvent system, to minimize product loss.
Presence of Isomeric Byproducts (e.g., N-acetylindazoles) 1. Non-optimized reaction conditions favoring N-acylation. 2. Annular tautomerism of the indazole ring leading to reaction at both nitrogen atoms.[1]1. Screen different solvents and reaction temperatures to identify conditions that maximize C3-selectivity. 2. Employ a protecting group on the indazole nitrogen to direct acylation to the C3 position.
Formation of Dark-Colored, Tarry Byproducts 1. Runaway reaction due to poor temperature control. 2. Use of impure starting materials. 3. Prolonged reaction times at elevated temperatures.1. Implement efficient cooling and a slow addition rate for the acylating agent. 2. Ensure the purity of 1H-indazole, the acylating agent, and the Lewis acid. 3. Monitor the reaction closely and quench it as soon as it reaches completion.
Difficulties in Product Isolation and Purification 1. Co-crystallization of the desired product with impurities. 2. The product is an oil or a low-melting solid. 3. Inefficient removal of the Lewis acid catalyst.1. Screen various solvent systems for recrystallization to find one that selectively crystallizes the desired product. Column chromatography may be necessary for initial purification. 2. If the product is an oil, consider converting it to a solid derivative for easier handling and purification, or use techniques like column chromatography. 3. Ensure a thorough aqueous workup to completely quench and remove the Lewis acid. Washing the organic layer with a mild base can help.
Inconsistent Results on Scale-Up 1. Inefficient heat transfer in larger reactors. 2. Poor mixing leading to localized "hot spots". 3. Changes in the surface area to volume ratio affecting reaction kinetics.1. Use a reactor with a high heat transfer capacity and a reliable cooling system. 2. Employ an efficient stirring mechanism to ensure homogeneous mixing. 3. Re-optimize reaction parameters (e.g., addition rate, temperature) at the larger scale to account for changes in physical parameters.

Experimental Protocols

Illustrative Lab-Scale Protocol for Friedel-Crafts Acylation of 1H-Indazole

This protocol is for illustrative purposes and requires optimization for scale-up.

Materials:

  • 1H-Indazole

  • Acetic Anhydride

  • Aluminum Chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add acetic anhydride (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1H-indazole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or HPLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

experimental_workflow start Start reagents Charge Reactor with AlCl3 and DCM start->reagents addition1 Slowly Add Acetic Anhydride at 0°C reagents->addition1 addition2 Add 1H-Indazole Solution Dropwise at 0°C addition1->addition2 reaction Stir at Room Temperature (12-16h) addition2->reaction monitoring Monitor by TLC/HPLC reaction->monitoring quench Quench with Ice/HCl monitoring->quench Reaction Complete extraction Workup and Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Isolated this compound purification->product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_isomers Analyze for Isomers (NMR/LC-MS) complete->check_isomers extend_time->check_reaction isomers_present Isomers Detected check_isomers->isomers_present no_isomers No Significant Isomers check_isomers->no_isomers optimize_conditions Optimize Solvent/Temperature for Regioselectivity isomers_present->optimize_conditions Yes check_degradation Check for Degradation Products no_isomers->check_degradation optimize_conditions->start degradation_present Degradation Detected check_degradation->degradation_present no_degradation No Significant Degradation check_degradation->no_degradation improve_cooling Improve Temperature Control degradation_present->improve_cooling Yes optimize_purification Optimize Purification Method no_degradation->optimize_purification improve_cooling->start end Pure Product, Improved Yield optimize_purification->end

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

Validation & Comparative

The Indazole Scaffold: A Comparative Guide to Derivative Activity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole nucleus represents a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. While a vast array of indazole derivatives have been synthesized and evaluated, a comprehensive comparison of their performance in biological assays is often scattered across various publications. This guide aims to provide a consolidated overview of the structure-activity relationships (SAR) of different classes of indazole derivatives, with a focus on their application in oncology and inflammatory diseases.

It is important to note that while the query for this guide specified a comparison including "1-(1H-indazol-3-yl)ethanone," a thorough review of scientific literature did not yield publicly available quantitative biological data for this specific compound. Therefore, this guide will focus on other well-characterized indazole derivatives to provide a valuable comparative resource for the research community.

I. Indazole Derivatives as Kinase Inhibitors

The indazole scaffold has proven to be a highly effective framework for the development of potent and selective kinase inhibitors. Modifications at various positions of the indazole ring have led to the discovery of compounds targeting a range of kinases involved in cancer cell proliferation and survival.

Comparison of 3-Substituted Indazole Derivatives as Kinase Inhibitors
Compound ClassRepresentative CompoundTarget Kinase(s)IC50 (nM)Reference
3-Aminoindazoles Entrectinib (127)Anaplastic Lymphoma Kinase (ALK)12[1]
Compound 99Fibroblast Growth Factor Receptor 1 (FGFR1)2.9[1]
3-(Pyrrolopyridin-2-yl)indazoles Compound 93HL60 cell line8.3[1]
HCT116 cell line1.3[1]
3-Ethynyl-1H-indazoles Compound 10PI3Kα361
Indazole-based AxitinibPLK4Ki = 4.2
Indazole-based Compound C05PLK4< 0.1

II. Indazole Derivatives in Anti-Cancer Assays

Beyond specific kinase inhibition, numerous indazole derivatives have demonstrated potent anti-proliferative activity against a variety of cancer cell lines. These studies highlight the broad applicability of the indazole scaffold in cancer drug discovery.

Comparison of Indazole Derivatives in Cancer Cell Proliferation Assays
CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 2f 4T1 (Breast Cancer)Proliferation Assay0.23[2][3]
A549 (Lung Cancer)Proliferation Assay1.15[2]
Compound 6o K562 (Chronic Myeloid Leukemia)MTT Assay5.15[4][5]
HEK-293 (Normal Cell Line)MTT Assay33.2[4][5]
Compound 15k HCT-116 (Colon Cancer)Anti-proliferation Assay-[6]
HeLa (Cervical Cancer)Anti-proliferation Assay-[6]
Compound C05 IMR-32 (Neuroblastoma)Anti-proliferation Assay0.948
MCF-7 (Breast Cancer)Anti-proliferation Assay0.979
H460 (Non-small cell lung)Anti-proliferation Assay1.679

III. Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of indazole derivatives. Specific parameters may vary between individual studies.

Kinase Inhibition Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagents and Materials: Purified recombinant kinase, substrate peptide or protein, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • The test compound is serially diluted and added to the wells of a microplate.

    • The purified kinase and its specific substrate are added to the wells.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This cell-based assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell proliferation, is determined from the dose-response curve.[5]

IV. Visualizing Pathways and Workflows

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indazole_Inhibitor 3-Ethynyl-1H-indazole (e.g., Compound 10) Indazole_Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition by 3-ethynyl-1H-indazole derivatives.

Experimental Workflow

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Synthesis Synthesis of Indazole Derivatives Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation) Biochemical_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis Cell_Based_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design ADMET_Profiling ADMET Profiling SAR_Analysis->ADMET_Profiling Animal_Models Animal Models ADMET_Profiling->Animal_Models

Caption: A general workflow for the discovery and development of indazole-based therapeutic agents.

V. Conclusion

The indazole scaffold is a versatile and privileged structure in modern medicinal chemistry, giving rise to a multitude of derivatives with potent biological activities. Structure-activity relationship studies have demonstrated that strategic modifications at the 3-position of the indazole ring, as well as at other positions, can lead to highly potent and selective inhibitors of various biological targets, particularly protein kinases. While quantitative data for this compound remains elusive in the current body of scientific literature, the extensive research on other indazole derivatives provides a rich foundation for the continued design and development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. The comparative data and experimental outlines presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important heterocyclic motif.

References

Comparing the efficacy of "1-(1H-indazol-3-yl)ethanone" analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 1-(1H-indazol-3-yl)ethanone Analogues and Other Indazole Derivatives

The indazole scaffold is a prominent feature in numerous compounds with significant biological activity, drawing considerable attention in medicinal chemistry. This guide provides a comparative analysis of the efficacy of various analogues of this compound and other indazole derivatives, with a focus on their anticancer and kinase inhibitory activities. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships and therapeutic potential of this class of compounds.

Data Presentation: Comparative Efficacy of Indazole Derivatives

The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of several indazole derivatives against various cancer cell lines and kinases. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Antiproliferative Activity of Indazole Derivatives against Human Cancer Cell Lines

CompoundA549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT116 (Colorectal) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)4T1 (Mouse Breast) IC₅₀ (µM)
2f [1]1.150.680.230.45--0.31
6o [2][3][4]>5019.85--5.1528.34-
5k [4]-3.32-----

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

CompoundKinase TargetIC₅₀ (nM)
82a [5]Pim-10.4
82a [5]Pim-21.1
82a [5]Pim-30.4
89 [5]Bcr-AblWT14
89 [5]Bcr-AblT315I450
99 [5]FGFR12.9
106 [5]FGFR12000
106 [5]FGFR2800
106 [5]FGFR34500
129 [5]PDK180
130 [5]PDK190
30l [6]PAK19.8

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiproliferative Activity Screening (MTT Assay)[3][4]

The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.

  • Cell Culture: Human cancer cell lines (A549, HepG2, MCF-7, HCT116, K562, PC-3) and the mouse breast cancer cell line 4T1 were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values, representing the concentration of the compound that causes 50% inhibition of cell growth, were calculated from the dose-response curves.

Kinase Inhibition Assay[6]

The inhibitory activity of the compounds against specific kinases was determined using various biochemical assays. The general steps for a representative kinase inhibition assay are as follows:

  • Reagents: The assay mixture typically includes the kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by adding ATP and incubated at a specific temperature for a set time to allow for phosphorylation of the substrate by the kinase.

  • Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • IC₅₀ Determination: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Apoptosis Induction Pathway of Compound 2f

Compound 2f was found to induce apoptosis in 4T1 breast cancer cells.[1] This process involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased mitochondrial membrane permeability and activation of caspases.

G Apoptosis Induction by Compound 2f Compound 2f Compound 2f 4T1 Cells 4T1 Cells Compound 2f->4T1 Cells Treatment Bcl-2 Bcl-2 4T1 Cells->Bcl-2 Downregulation Bax Bax 4T1 Cells->Bax Upregulation Mitochondrial Membrane Potential Mitochondrial Membrane Potential Bax->Mitochondrial Membrane Potential Decrease Cleaved Caspase-3 Cleaved Caspase-3 Mitochondrial Membrane Potential->Cleaved Caspase-3 Activation Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis Induction

Caption: Apoptosis pathway induced by compound 2f in 4T1 cells.

p53/MDM2 Pathway Inhibition by Compound 6o

Compound 6o was suggested to affect apoptosis and the cell cycle by potentially inhibiting members of the Bcl-2 family and the p53/MDM2 pathway.[2][4] In unstressed cells, p53 is kept at low levels by MDM2-mediated ubiquitination and degradation. Inhibition of the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis.

G Proposed p53/MDM2 Pathway Inhibition by Compound 6o Compound 6o Compound 6o p53-MDM2 Interaction p53-MDM2 Interaction Compound 6o->p53-MDM2 Interaction Inhibition p53 p53 p53-MDM2 Interaction->p53 Degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Induction Apoptosis Apoptosis p53->Apoptosis Induction G General Synthetic Workflow for Indazole Derivatives Starting Material Starting Material Indazole Core Synthesis Indazole Core Synthesis Starting Material->Indazole Core Synthesis Functionalization Functionalization Indazole Core Synthesis->Functionalization Coupling Reaction Coupling Reaction Functionalization->Coupling Reaction Final Product Final Product Coupling Reaction->Final Product

References

The Emerging Potential of Indazole Scaffolds: A Comparative Analysis of Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel kinase inhibitors with high potency and selectivity is a continuous endeavor. While direct kinase inhibition data for 1-(1H-indazol-3-yl)ethanone is not extensively documented in publicly available literature, the indazole scaffold is a well-established pharmacophore in the development of potent kinase inhibitors.[1][2][3][4][5] This guide provides a comparative analysis of the kinase inhibitory activity of various indazole derivatives against known, clinically relevant kinase inhibitors, offering insights into the potential of this chemical class.

The indazole core is a key structural motif in several FDA-approved anti-cancer drugs that function as kinase inhibitors, such as pazopanib, merestinib, entrectinib, and axitinib.[1] These compounds demonstrate the versatility of the indazole scaffold in targeting a range of kinases implicated in cancer progression. This guide will delve into the quantitative data available for several research-stage indazole-based kinase inhibitors and compare their performance with established drugs.

Comparative Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several indazole derivatives against their target kinases, juxtaposed with the IC50 values of well-known kinase inhibitors. Lower IC50 values are indicative of higher potency.

Compound/Drug NameTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Indazole Derivatives Known Inhibitors
Compound 2f (Antiproliferative)230 - 1150 (HeLa, A549, etc.)DasatinibBcr-Abl<0.45
Compound C05 PLK4< 0.1BosutinibAbl32.4 ± 24
Compound K22 PLK40.1VandetanibVEGFR240
Compound 9d FGFR115.0Staurosporinep60v-src6
AxitinibVEGFR, PLK46.5 (PLK4)PonatinibMEKK210 - 16
CFI-400437PLK40.6AT9283MEKK24.7 - 18
CFI-400945PLK42.8AZD7762MEKK220
AKE-72 (5)BCR-ABL (T315I)9ImatinibBcr-Abl(Potent)

Data compiled from multiple sources.[1][2][3][4][6][7][8][9] Note that IC50 values can vary based on specific assay conditions.

Experimental Protocols

The determination of kinase inhibitory activity, typically expressed as an IC50 value, is performed using a variety of biochemical assays. A generalized workflow for a standard in vitro kinase inhibition assay is as follows.

General Kinase Inhibition Assay Protocol

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a specific kinase.

Materials:

  • Purified kinase enzyme

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or in a system with a detection reagent for ADP.[10][11]

  • Test compound (e.g., an indazole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (containing appropriate salts, buffering agents, and cofactors)

  • 96-well or 384-well microplates

  • Detection reagents (e.g., scintillation fluid, antibodies for ELISA, or luminescence reagents).[12][13]

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared to test a range of concentrations.

  • Reaction Setup: The kinase, substrate, and test compound are pre-incubated in the microplate wells for a defined period (e.g., 10-30 minutes) to allow for binding.[12]

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature.

  • Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA solution to chelate Mg²⁺, which is essential for kinase activity).

  • Detection of Kinase Activity: The amount of phosphorylated substrate (or ADP produced) is quantified. Common detection methods include:

    • Radiometric Assays: If radiolabeled ATP is used, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter. This is often considered the "gold standard".[10][11]

    • Fluorescence/Luminescence-Based Assays: These assays often rely on coupled enzymatic reactions where the production of ADP is linked to a change in fluorescence or luminescence.[12][13] For example, the ADP-Glo™ Kinase Assay converts ADP to ATP, which then drives a luciferase reaction.[13]

    • ELISA-Based Assays: An antibody specific to the phosphorylated form of the substrate is used to quantify the amount of product formed.[14]

  • Data Analysis: The measured signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Serial Dilution of Test Compound pre_incubation Pre-incubation: Kinase + Substrate + Compound compound_prep->pre_incubation reagent_prep Prepare Kinase, Substrate, and ATP reagent_prep->pre_incubation initiation Initiate Reaction: Add ATP pre_incubation->initiation incubation Incubate at Controlled Temperature initiation->incubation termination Terminate Reaction incubation->termination detection Quantify Phosphorylation (Radiometric, Luminescence, etc.) termination->detection data_analysis Plot Dose-Response Curve and Calculate IC50 detection->data_analysis

Caption: A generalized workflow for a kinase inhibition assay.

Signaling Pathway Context

Many of the targeted kinases are crucial components of signaling pathways that drive cell proliferation and survival. For instance, the Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).[7] Inhibitors of Bcr-Abl, such as imatinib and the indazole-derivative AKE-72, block downstream signaling cascades, leading to apoptosis of cancer cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Bcr_Abl Bcr-Abl (Constitutively Active) Ras Ras Bcr_Abl->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Survival Indazole_Inhibitor Indazole-based Inhibitor (e.g., AKE-72) Indazole_Inhibitor->Bcr_Abl

References

Validating "1-(1H-indazol-3-yl)ethanone" as a Versatile Scaffold in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical starting point in the design of novel therapeutic agents. "1-(1H-indazol-3-yl)ethanone" has emerged as a valuable research tool, not as a standalone bioactive molecule, but as a pivotal intermediate for the synthesis of a diverse range of biologically active indazole derivatives. This guide provides a comparative overview of its utility, supported by synthetic methodologies and the biological activities of the resulting compounds.

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives being investigated and approved for various therapeutic applications, including oncology, inflammation, and infectious diseases.[1][2][3] "this compound" serves as a key building block for introducing functionality at the 3-position of the indazole ring, a crucial site for interaction with biological targets.

Comparison of Synthetic Utility

The primary value of "this compound" lies in its versatility as a synthetic precursor. The ketone functional group allows for a wide array of chemical transformations to generate more complex molecules. Below is a comparison of its utility against other common starting materials for the synthesis of bioactive indazole derivatives.

Starting MaterialSynthetic AdvantagesSynthetic DisadvantagesResulting Bioactive Derivatives (Examples)
This compound - Ketone allows for diverse functionalization (e.g., reductive amination, aldol condensation, Grignard reactions).- Readily available commercially.- Requires multi-step synthesis to achieve certain functionalities compared to pre-functionalized indazoles.- Kinase inhibitors- Anti-inflammatory agents- Anticancer agents
3-Amino-1H-indazole- Direct route to amides and sulfonamides.- Useful for creating compounds that mimic peptide bonds.- Less versatile for carbon-carbon bond formation compared to the ethanone derivative.- Kinase inhibitors (e.g., Entrectinib)[1]- Antiproliferative agents
Indazole-3-carboxylic acid- Precursor for esters and amides.- Can be reduced to the corresponding alcohol.- Decarboxylation can be a competing side reaction under certain conditions.- Antimicrobial agents- Anti-inflammatory compounds
5-Bromo-1H-indazole- Halogen provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).- Functionalization at the 3-position requires a separate synthetic step.- Agents targeting the Wnt signaling pathway[4]- Kinase inhibitors

Experimental Protocols

The following are representative protocols for the synthesis and functionalization of "this compound," illustrating its role as a research tool.

Synthesis of this compound

A common method for the synthesis of "this compound" involves the reaction of 1H-indazole with an acetylating agent. A detailed, step-by-step protocol is often proprietary to chemical suppliers; however, a general laboratory-scale synthesis can be adapted from known procedures for similar compounds.

General Procedure:

  • To a solution of 1H-indazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.

  • Slowly add acetyl chloride or acetic anhydride to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield "this compound".

Exemplary Derivatization: Synthesis of an Indazole-based Chalcone

This protocol demonstrates the utility of the ketone group in "this compound" for creating more complex scaffolds like chalcones, which are known to have biological activity.

  • Dissolve "this compound" and a substituted benzaldehyde in ethanol.

  • Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution.

  • Stir the reaction mixture at room temperature for several hours, during which a precipitate may form.

  • Monitor the reaction by TLC. Upon completion, filter the solid product.

  • Wash the solid with cold ethanol and dry to obtain the corresponding indazole-based chalcone.

Signaling Pathways and Experimental Workflows

The derivatives of "this compound" have been shown to target various signaling pathways implicated in disease. For instance, many indazole-based compounds are potent kinase inhibitors, affecting pathways crucial for cancer cell proliferation and survival.

Below are diagrams illustrating a general experimental workflow for validating a novel indazole derivative synthesized from "this compound" and a simplified representation of a kinase inhibition pathway.

G cluster_0 Synthesis and Initial Screening cluster_1 Hit Validation and Optimization start This compound synthesis Chemical Synthesis of Derivative start->synthesis purification Purification and Characterization synthesis->purification screening In vitro Biological Screening purification->screening hit Active Hit Compound screening->hit Identifies Activity sar Structure-Activity Relationship (SAR) Studies hit->sar lead_opt Lead Optimization sar->lead_opt in_vivo In vivo Efficacy Studies lead_opt->in_vivo

Caption: A typical workflow for drug discovery starting from "this compound".

G cluster_pathway Kinase Signaling Pathway receptor Growth Factor Receptor kinase Tyrosine Kinase receptor->kinase substrate Substrate Protein kinase->substrate response Cellular Response (e.g., Proliferation) substrate->response inhibitor Indazole Derivative inhibitor->kinase Inhibition

Caption: Simplified diagram of kinase inhibition by an indazole derivative.

Conclusion

"this compound" is a highly valuable research tool due to its role as a versatile synthetic intermediate. While it does not possess significant intrinsic biological activity, its utility in the construction of diverse and potent bioactive molecules is well-established in the scientific literature. Researchers in drug discovery can leverage this scaffold to efficiently generate libraries of novel indazole derivatives for screening against a wide array of biological targets. The choice of "this compound" as a starting material provides a reliable and adaptable foundation for the development of next-generation therapeutics.

References

Bioactivity Showdown: 1-(1H-indazol-3-yl)ethanone and its Structural Cousins in the Quest for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The indazole scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of biologically active compounds. This guide offers a comparative analysis of the bioactivity of 1-(1H-indazol-3-yl)ethanone and structurally similar indazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, supported by experimental data and detailed methodologies.

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has proven to be a versatile template for the design of potent and selective modulators of various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer effects. Several indazole-containing drugs, such as the kinase inhibitors Pazopanib and Axitinib, have received FDA approval for cancer treatment, underscoring the clinical significance of this heterocyclic motif.

While specific quantitative bioactivity data for this compound is limited in publicly accessible literature, it has been identified as an inhibitor of the enzyme thiomorpholine, suggesting its potential in the research of autoimmune diseases, inflammatory conditions, and cancer.[1] This guide, therefore, broadens its scope to compare the well-documented bioactivities of analogous indazole scaffolds, particularly focusing on their promising anti-cancer properties.

Quantitative Bioactivity Comparison of Indazole Scaffolds

The following tables summarize the anti-proliferative activity (IC50 values) of various substituted indazole derivatives against a panel of human cancer cell lines. This data highlights the structure-activity relationships (SAR) within the indazole class, demonstrating how substitutions at different positions on the indazole ring influence their cytotoxic potency.

Table 1: Anti-proliferative Activity of 3-Substituted Indazole Derivatives

Compound IDR Group at Position 3Cancer Cell LineIC50 (µM)Reference
Compound 2f (E)-3,5-dimethoxystyryl (at C3) and 6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)4T1 (Breast)0.23[2][3]
HepG2 (Liver)0.80[3]
MCF-7 (Breast)0.34[3]
A549 (Lung)> 10[3]
HCT116 (Colon)4.89[3]
Compound 6o 3-amino with N-phenylcarboxamide at N1K562 (Leukemia)5.15[4]
A549 (Lung)> 40[4]
PC-3 (Prostate)18.3[4]
Compound 89 3-amino with complex side chainK562 (Leukemia)6.50[5]
Compound 93 3-(pyrrolopyridin-2-yl)HL60 (Leukemia)0.0083[5]
HCT116 (Colon)0.0013[5]

Table 2: Anti-proliferative Activity of Indazole-3-Carboxamide Derivatives

Compound IDAmide SubstitutionCancer Cell LineIC50 (µM)Reference
Compound 4f N-(4-fluorophenyl)MCF-7 (Breast)1.629[6]
Compound 4i N-(3,4,5-trimethoxyphenyl)MCF-7 (Breast)1.841[6]
A549 (Lung)2.305[6]
Caco-2 (Colon)4.990[6]
Compound 4a N-benzylMCF-7 (Breast)2.958[6]
A549 (Lung)3.304[6]
Caco-2 (Colon)10.350[6]

Experimental Protocols

To ensure the reproducibility and validation of the cited bioactivity data, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Purified kinase of interest (e.g., PI3K, AKT)

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the purified kinase, and the specific substrate in the appropriate kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.[7]

Signaling Pathway Visualization

Indazole derivatives often exert their anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated cascade in many cancers and a common target for indazole-based inhibitors.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Indazole Indazole Scaffold (e.g., this compound) Indazole->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by indazole scaffolds.

Experimental Workflow Visualization

The discovery and evaluation of novel bioactive compounds like this compound and its analogs typically follow a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_validation Hit Validation & Optimization cluster_mechanistic Mechanism of Action Studies Library Compound Library (Indazole Derivatives) HTS High-Throughput Screening (e.g., Cell Viability Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Analysis (IC50 Determination) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Target_ID Target Identification (e.g., Kinase Inhibition Assay) Lead_Opt->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_ID->Pathway_Analysis In_Vivo In Vivo Efficacy Studies (Animal Models) Pathway_Analysis->In_Vivo

References

A Comparative Analysis of Synthetic Routes to 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 1-(1H-indazol-3-yl)ethanone, a valuable building block for numerous pharmaceutical agents, can be synthesized through several distinct routes. This guide provides a comparative analysis of the most prominent methods, offering experimental data, detailed protocols, and a logical framework to aid in the selection of the most suitable synthetic strategy.

The primary synthetic pathways to this compound explored in this guide are:

  • Route A: The Weinreb Amide Route: A two-step process involving the conversion of 1H-indazole-3-carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide), followed by reaction with an organometallic reagent.

  • Route B: Organometallic Addition to Carboxylic Acid: The direct conversion of 1H-indazole-3-carboxylic acid to the target ketone using an organolithium reagent.

  • Route C: Friedel-Crafts Acylation: The direct acylation of the 1H-indazole core using an acetylating agent and a Lewis acid catalyst.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute A: Weinreb AmideRoute B: Organometallic Addition to Carboxylic AcidRoute C: Friedel-Crafts Acylation (of Indole)
Starting Material 1H-Indazole-3-carboxylic acid1H-Indazole-3-carboxylic acid1H-Indazole
Key Reagents N,O-dimethylhydroxylamine, EDC, Pyridine, Methylmagnesium bromideMethyllithiumAcetic anhydride, Lewis Acid (e.g., AlCl₃)
Number of Steps 211
Reported Yield ~84% (for Weinreb amide formation), Good yields for ketone synthesisData for N-methylated analog is available, suggesting viabilityModerate to good (data for the related indole scaffold)
Reaction Temperature 0 °C to room temperature-60 °C to 0 °CVaries, can require heating
Key Advantages High yielding, avoids over-addition, versatile for various ketones.[1][2][3]Potentially a direct one-step conversion.Utilizes readily available starting material.
Key Disadvantages Two-step process.Requires cryogenic temperatures and highly reactive organolithium reagents.Risk of N-acylation and other side reactions, potentially lower regioselectivity.[4]

Experimental Protocols

Route A: Synthesis via Weinreb Amide

This route proceeds in two steps: the formation of the Weinreb amide followed by the addition of a Grignard reagent.

Step 1: Synthesis of N-methoxy-N-methyl-1H-indazole-3-carboxamide [1]

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in THF, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) at room temperature.

  • Cool the mixture to 0 °C and add distilled pyridine (2.2 eq).

  • Stir the solution for 1.5 hours at 0 °C and then for 1 hour at room temperature.

  • Add additional distilled pyridine (2.0 eq) and EDC (2.0 eq) successively.

  • Stir the reaction mixture overnight and then concentrate in vacuo.

  • Add water to the residue. The resulting solid is filtered and washed with water to yield N-methoxy-N-methyl-1H-indazole-3-carboxamide. A reported yield for this step is 84%.[1]

Step 2: Synthesis of this compound [2]

  • To a solution of N-methoxy-N-methyl-1H-indazole-3-carboxamide (1.0 eq) in anhydrous THF, add methylmagnesium bromide (excess) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Route B: Synthesis via Organometallic Addition to Carboxylic Acid

This protocol is adapted from the synthesis of the N-methylated analog and suggests a direct route from the corresponding carboxylic acid.

  • Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in dry THF under a nitrogen atmosphere.

  • Cool the stirred solution to -60 °C.

  • Add a solution of methyllithium in ether (e.g., 1.6 M) dropwise.

  • Allow the reaction mixture to warm to 0 °C over 2 hours while continuing to stir.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield this compound.[5]

Route C: Friedel-Crafts Acylation (General Procedure for Heterocycles)
  • To a cooled (0 °C) suspension of a Lewis acid (e.g., aluminum chloride, 1.0-2.5 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add acetic anhydride (1.0-1.5 eq) dropwise.

  • To this mixture, add a solution of 1H-indazole (1.0 eq) in the same solvent dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired C3-acetylated product from other isomers and byproducts.

Synthesis Route Comparison and Workflow

The following diagrams illustrate the logical flow of the synthetic routes and a decision-making framework for selecting the most appropriate method.

Synthesis_Routes cluster_start Starting Materials cluster_routes Synthetic Routes cluster_A Route A: Weinreb Amide cluster_B Route B: Organometallic Addition cluster_C Route C: Friedel-Crafts Acylation cluster_product Product 1H-Indazole-3-carboxylic_acid 1H-Indazole-3-carboxylic acid Weinreb_Amide_Formation Weinreb Amide Formation (N,O-dimethylhydroxylamine, EDC, Pyridine) 1H-Indazole-3-carboxylic_acid->Weinreb_Amide_Formation Organometallic_Addition Organometallic Addition (Methyllithium) 1H-Indazole-3-carboxylic_acid->Organometallic_Addition 1H-Indazole 1H-Indazole Friedel_Crafts Friedel-Crafts Acylation (Acetic Anhydride, AlCl3) 1H-Indazole->Friedel_Crafts Grignard_Addition Grignard Addition (MeMgBr) Weinreb_Amide_Formation->Grignard_Addition ~84% yield Target_Product This compound Grignard_Addition->Target_Product Organometallic_Addition->Target_Product Friedel_Crafts->Target_Product

Caption: Comparative workflow of the main synthetic routes to this compound.

Decision_Framework Start Select Synthesis Route High_Yield_Priority High Yield and Versatility a Priority? Start->High_Yield_Priority Directness_Priority Is a One-Step Process from Carboxylic Acid Preferred? High_Yield_Priority->Directness_Priority No Route_A Choose Route A: Weinreb Amide High_Yield_Priority->Route_A Yes Starting_Material_Availability Is 1H-Indazole the Readily Available Starting Material? Directness_Priority->Starting_Material_Availability No Route_B Choose Route B: Organometallic Addition Directness_Priority->Route_B Yes Starting_Material_Availability->Route_A No, Carboxylic Acid is available Route_C Choose Route C: Friedel-Crafts Acylation (Requires Optimization) Starting_Material_Availability->Route_C Yes

Caption: Decision-making framework for selecting a synthesis route for this compound.

Conclusion

The synthesis of this compound can be approached through several methodologies, each with its own set of advantages and challenges. The Weinreb amide route (Route A) stands out as a robust and high-yielding method, particularly when versatility in introducing different ketone functionalities is desired.[1][2][3] While it involves an additional step to prepare the amide intermediate, the reliability and avoidance of over-addition products often make it a preferred choice in medicinal chemistry campaigns.

The direct organometallic addition to the carboxylic acid (Route B) offers the allure of a more direct conversion. However, it necessitates the use of highly reactive and moisture-sensitive organolithium reagents at cryogenic temperatures, which may not be suitable for all laboratory settings.

The Friedel-Crafts acylation (Route C) is theoretically the most straightforward approach, starting from the readily available 1H-indazole. However, the propensity of the indazole nucleus to undergo N-acylation in addition to the desired C3-acylation presents a significant challenge in terms of regioselectivity and may lead to complex product mixtures requiring careful purification.[4] This route would likely require considerable optimization to achieve satisfactory yields of the target compound.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the scale of the synthesis, the availability of starting materials and reagents, and the technical capabilities of the laboratory. For reliability and high yield, the Weinreb amide approach is a well-documented and effective strategy.

References

The Indazole Scaffold: A Comparative Analysis of Anticancer Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and low toxicity is paramount. The indazole core, a bicyclic heteroaromatic organic compound, has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of numerous small molecules with potent antitumor activities. This guide provides a comparative analysis of the performance of various indazole derivatives in different cancer cell lines, offering a valuable resource for researchers and drug development professionals. While specific data for 1-(1H-indazol-3-yl)ethanone is limited in publicly available research, this guide will focus on the broader class of indazole derivatives, presenting experimental data on their efficacy and mechanism of action.

Comparative Efficacy of Indazole Derivatives

The antitumor activity of indazole derivatives has been evaluated across a panel of human cancer cell lines, revealing a spectrum of potencies and selectiveities. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following table summarizes the in vitro cytotoxic activity of selected indazole derivatives against various cancer cell lines.

Compound/DerivativeCell LineCell TypeIC50 (µM)Reference
Compound 6o K562Chronic Myeloid Leukemia5.15[1]
A549Lung Carcinoma>40[1]
PC-3Prostate Cancer>40[1]
Hep-G2Hepatocellular Carcinoma>40[1]
HEK-293Normal Kidney33.2[1]
Compound 2f 4T1Breast Cancer0.23–1.15[2][3]
5-Fluorouracil (5-FU) K562Chronic Myeloid Leukemia8.35[1]
A549Lung Carcinoma12.4[1]
PC-3Prostate Cancer10.2[1]
Hep-G2Hepatocellular Carcinoma5.87[1]

Note: 5-Fluorouracil (5-FU) is a conventional chemotherapy agent included for comparison. A lower IC50 value indicates higher potency.

Unraveling the Mechanism of Action: Signaling Pathways

The anticancer effects of indazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

One prominent mechanism involves the induction of apoptosis, or programmed cell death. For instance, compound 6o has been shown to induce apoptosis in K562 cells in a dose-dependent manner.[1] This is achieved through the inhibition of Bcl-2 family members and the modulation of the p53/MDM2 pathway.[1]

The following diagram illustrates the proposed signaling pathway for apoptosis induction by certain indazole derivatives.

G Proposed Apoptosis Induction Pathway for Indazole Derivatives Indazole_Derivative Indazole Derivative Bcl2 Bcl-2 Family (Anti-apoptotic) Indazole_Derivative->Bcl2 Inhibition p53_MDM2 p53/MDM2 Pathway Indazole_Derivative->p53_MDM2 Modulation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits p53_MDM2->Apoptosis Promotes G MTT Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Measurement Seed_Cells Seed cells into 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of indazole derivative Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

References

Benchmarking 1-(1H-indazol-3-yl)ethanone Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of novel 1-(1H-indazol-3-yl)ethanone derivatives against established standard drugs. The data presented is based on published in vitro studies on the broader class of indazole derivatives, offering a valuable benchmark for the therapeutic promise of this scaffold.

The indazole core is a prominent scaffold in medicinal chemistry, with several derivatives demonstrating significant biological activity, particularly in oncology. This guide focuses on the potential of derivatives of this compound as anticancer agents and kinase inhibitors, comparing their performance with standard-of-care drugs.

Comparative Anticancer Activity

The in vitro cytotoxic activity of indazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds in inhibiting cancer cell growth.

Table 1: In Vitro Anticancer Activity of Indazole Derivatives Compared to Standard Drugs

Compound/DrugTarget Cell LineIC50 (µM)Reference
Indazole Derivative (Compound 6o) K562 (Chronic Myeloid Leukemia)5.15[1][2]
A549 (Lung Cancer)>40[2]
PC-3 (Prostate Cancer)21.4[2]
Hep-G2 (Hepatocellular Carcinoma)16.2[2]
Indazole Derivative (Compound 5k) Hep-G2 (Hepatocellular Carcinoma)3.32[2]
Indazole Derivative (Compound 2f) A549 (Lung Cancer)>10[3]
4T1 (Breast Cancer)0.23[3][4]
HepG2 (Hepatocellular Carcinoma)>10[3]
MCF-7 (Breast Cancer)1.15[3]
HCT116 (Colorectal Cancer)4.89[3]
5-Fluorouracil (Standard Drug) K562 (Chronic Myeloid Leukemia)2.29[2]
A549 (Lung Cancer)15.8[2]
PC-3 (Prostate Cancer)11.2[2]
Hep-G2 (Hepatocellular Carcinoma)24.5[2]

Comparative Kinase Inhibitory Activity

Indazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Table 2: In Vitro Kinase Inhibitory Activity of Indazole Derivatives Compared to Standard Drugs

Compound/DrugTarget KinaseIC50 (nM)Reference
Indazole-pyrimidine derivative (13i) VEGFR-234.5[5]
Pazopanib (Standard Drug) VEGFR-230[5]
3-(pyrazin-2-yl)-1H-indazole derivative (59a) Pim-13[5]
Pim-211[5]
Pim-38[5]
1H-indazol-3-amine derivative (27a) FGFR1<4.1[5]
FGFR22.0[5]
1H-indazole-3-carboxamide (30l) PAK19.8[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Kinase Inhibition Assay

Kinase inhibition assays measure the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate, add the kinase, a specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP remaining. This can be done using various methods, including radioactivity, fluorescence, or luminescence-based assays.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.

Signaling Pathways and Mechanisms of Action

Several studies suggest that indazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

p53/MDM2 and Bcl-2 Family Pathway

Some 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[1][2] This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately triggering programmed cell death.

p53_Bcl2_pathway Indazole_Derivative 1H-indazole-3-amine Derivative (e.g., 6o) MDM2 MDM2 Indazole_Derivative->MDM2 inhibits Bcl2 Bcl-2 Indazole_Derivative->Bcl2 inhibits p53 p53 MDM2->p53 inhibits Bax Bax p53->Bax activates Bcl2->Bax inhibits Apoptosis Apoptosis Bax->Apoptosis

Caption: Proposed mechanism of apoptosis induction by 1H-indazole-3-amine derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Some indazole derivatives have been identified as inhibitors of key components of this pathway, such as PI3K and mTOR.[7][8][9]

PI3K_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 Indazole_Derivative Indazole Derivative Indazole_Derivative->PI3K inhibits mTOR mTOR Indazole_Derivative->mTOR inhibits PIP3 PIP3 PIP2->PIP3 converts Akt Akt PIP3->Akt Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indazole derivatives.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer drug candidates, such as this compound derivatives, involves a series of in vitro and in vivo evaluations.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Kinase_Assay Kinase Inhibition Assay Cytotoxicity->Kinase_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot) Kinase_Assay->Mechanism Lead_Compound Lead Compound Identification Mechanism->Lead_Compound Xenograft Tumor Xenograft Models Toxicity Toxicity Studies Xenograft->Toxicity Lead_Compound->Xenograft

Caption: General experimental workflow for the evaluation of anticancer drug candidates.

References

A Comparative Analysis of Indazole-Based Kinase Inhibitors: Focus on Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a cornerstone in the development of kinase inhibitors, forming the structural basis for numerous therapeutic agents in oncology and other disease areas.[1][2] The versatility of this heterocyclic compound allows for the design of inhibitors targeting a wide array of kinases.[2][3] However, a critical determinant of a kinase inhibitor's therapeutic success is its selectivity—the ability to inhibit the intended target kinase without affecting other kinases, thereby minimizing off-target effects and associated toxicities.[1][2] This guide provides a comparative overview of the cross-reactivity profiles of indazole-based inhibitors, with a focus on experimental data and methodologies used to assess their selectivity.

Comparative Kinase Selectivity Profiles

Kinome-wide screening is a standard method to evaluate the interaction of a compound with a broad panel of kinases, thus revealing its selectivity profile.[1] The data presented below summarizes the kinase inhibition profile of the indazole-based PLK4 inhibitor C05 and compares it to the activity spectrum of Axitinib.

Table 1: Kinase Inhibition Profile of Indazole-Based Inhibitors [1]

Kinase TargetC05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)
PLK487.45%4.2
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
Aurora A31.45%-
Aurora B28.91%-
CHK118.67%-
VEGFR1-0.1
VEGFR2-0.2
VEGFR3-0.1-0.3
PDGFRβ-1.6
c-Kit-1.7

Data for C05 represents the percentage of kinase activity inhibited at a fixed concentration. Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration required to inhibit 50% of the kinase activity.

As the data indicates, compound C05 exhibits significant inhibitory activity against its primary target, PLK4, with markedly lower inhibition of other kinases at the same concentration, suggesting a favorable selectivity profile.[1][4] In contrast, Axitinib demonstrates potent inhibition across multiple receptor tyrosine kinases (VEGFR, PDGFRβ, and c-Kit), characteristic of a multi-kinase inhibitor.[1]

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is fundamental to the characterization of novel compounds. The following are generalized protocols for key assays used to generate kinase inhibition data.[1][2]

1. Enzymatic Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1]

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a suitable substrate (peptide or protein), ATP, and the test compound (e.g., an indazole inhibitor) in a reaction buffer.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).

  • ADP Detection: After the kinase reaction, a reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which in turn drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The potency of the inhibitor (e.g., IC50 value) is determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the compound.[1]

2. Cellular Phosphorylation Assay (e.g., Western Blotting)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[1]

  • Cell Culture and Treatment: Cells that express the target kinase are cultured and then treated with various concentrations of the indazole inhibitor for a specific period.

  • Cell Lysis: Following treatment, the cells are washed and then lysed to release the cellular proteins.

  • Protein Quantification and Separation: The total protein concentration in the lysates is determined, and equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunoblotting: The separated proteins are transferred to a membrane, which is then incubated with a primary antibody specific for the phosphorylated form of the target substrate. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to detect the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal, which corresponds to the level of the phosphorylated protein, is captured. A decrease in the signal in treated cells compared to untreated controls indicates inhibition of the kinase in a cellular environment.

Visualizing Experimental and Logical Workflows

Diagram 1: Kinase Selectivity Profiling Workflow

G cluster_0 Compound Synthesis and Selection cluster_1 Selectivity Assessment cluster_2 Data Analysis and Validation a Synthesize Indazole-Based Inhibitor b Primary Target Kinase Assay a->b c Kinome-Wide Screening (e.g., 96-well plate format) b->c Potent compounds advanced d Identify Off-Target Kinases c->d e Determine IC50 Values for Hits d->e Follow-up on significant inhibition f Cellular Assays (e.g., Western Blot) e->f g Selectivity Profile Generation f->g

Caption: Experimental workflow for determining kinase selectivity profiles.

Diagram 2: Simplified PLK4 Signaling in Centriole Duplication

PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS6 SAS-6 STIL->SAS6 recruits Centriole Centriole Duplication SAS6->Centriole initiates Inhibitor Indazole-Based Inhibitor (e.g., C05) Inhibitor->PLK4 inhibits

Caption: Role of PLK4 in centriole duplication and its inhibition.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the meticulous management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides an essential, step-by-step operational plan for the proper disposal of 1-(1H-indazol-3-yl)ethanone, ensuring the safety of personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to the following safety protocols. This compound is classified as hazardous, and appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat to prevent skin contact
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

All handling of this compound and its waste must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1] Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste in accordance with institutional guidelines and local regulations.[2][3] On-site treatment, such as neutralization, is not recommended without specific, validated procedures for this compound.[4]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste : As soon as this compound is deemed waste, it must be declared as hazardous.

  • Segregate from Other Waste Streams : Do not mix this compound with non-hazardous waste. It should be collected in a dedicated waste container.[3][5]

  • Check for Incompatibilities : Store this compound away from strong oxidizing agents, acids, and bases to prevent adverse chemical reactions.[3]

Step 2: Containment and Labeling

  • Select an Appropriate Container : Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container must be in good condition, free from leaks or cracks.[3][5][6] High-density polyethylene (HDPE) containers are often suitable for solid chemical waste.[4][6]

  • Proper Labeling : Affix a "Hazardous Waste" label to the container immediately.[4][5] The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation").[4][7]

    • The date accumulation of waste began.

Step 3: Safe Storage

  • Designated Storage Area : Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • Secondary Containment : Place the waste container within a secondary containment bin to mitigate the impact of any potential leaks.[3][5]

  • Secure and Closed : Keep the container tightly closed except when adding waste.[5]

Step 4: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS) : Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) office.

  • Provide Necessary Documentation : Be prepared to provide the EHS office with a completed hazardous waste disposal form, detailing the contents and quantity of the waste.[3]

  • Professional Disposal : The EHS office will coordinate the collection, transportation, and ultimate disposal of the waste by a licensed and approved hazardous waste disposal facility.[3][6] The preferred method of disposal for many organic compounds is controlled incineration in a specialized chemical waste incinerator.[6]

Under no circumstances should this compound be disposed of down the drain or in the regular trash. [3][6]

Disposal of Contaminated Materials

  • Solid Waste : Any materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be considered hazardous waste and placed in the designated solid hazardous waste container.[5]

  • Contaminated Labware : Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as liquid hazardous waste in a separate, appropriately labeled container.[6] After this initial rinse, the glassware can be washed according to standard laboratory procedures.

Experimental Workflow for Disposal

cluster_prep Step 1 & 2: Preparation cluster_storage Step 3: Safe Storage cluster_disposal Step 4: Final Disposal A Identify Waste This compound B Segregate as Hazardous Waste A->B C Select & Label Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Use Secondary Containment D->E F Contact Institutional EHS Office E->F G Arrange for Pickup by Licensed Facility F->G H Final Disposal at Approved Plant G->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 1-(1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-(1H-indazol-3-yl)ethanone (CAS No. 4498-72-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed and can cause skin, eye, and respiratory irritation.[1][2] The GHS pictograms associated with this compound include the skull and crossbones (GHS06), indicating acute toxicity. Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant, powder-free gloves (e.g., Nitrile). Double-gloving is recommended.[3]To prevent skin contact and absorption. Powder-free gloves minimize aerosolization of the compound.[3]
Eye and Face Protection Safety glasses with side shields and a face shield, or chemical safety goggles.[3][4]To protect against splashes, dust, and aerosols.[3][4]
Respiratory Protection A NIOSH-approved N95 or higher-level particulate respirator.[3]To prevent inhalation of the powdered compound.[3]
Body Protection A fully buttoned laboratory coat with long sleeves. Consider a chemical-resistant apron for larger quantities.[5]To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes with non-slip soles.[5]To protect feet from spills and falling objects.

Operational Plan for Safe Handling

This step-by-step guide outlines the procedure for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

  • Assemble all necessary equipment and reagents before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Follow the sequence for donning PPE to ensure complete protection:

    • Lab coat

    • Inner gloves

    • Respiratory protection

    • Eye and face protection

    • Outer gloves (cuffs pulled over the lab coat sleeves)

3. Weighing and Dispensing:

  • Handle this compound as a solid/powder.

  • Use a spatula or other appropriate tool to transfer the compound. Avoid creating dust.

  • If possible, use a balance with a draft shield.

  • Close the container tightly after use.[1]

4. Experimental Procedures:

  • Keep all containers with the compound covered when not in immediate use.

  • If heating the compound, do so in a well-ventilated area and be aware of potential fume generation.

5. Decontamination and Doffing PPE:

  • Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of the contents and container at an approved waste disposal facility in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.

  • Contaminated Materials: All disposable PPE (gloves, masks), weighing papers, and other materials that have come into contact with the compound should be collected in a designated, labeled hazardous waste container.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Designated Work Area (Fume Hood) gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh and Dispense Compound don_ppe->weigh execute Perform Experimental Procedure weigh->execute decontaminate Decontaminate Work Area execute->decontaminate dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(1H-indazol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1H-indazol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.